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ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE Documentation Hub

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  • Product: ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate: A Precursor Analysis

Abstract This technical guide provides a comprehensive structural analysis and synthetic characterization of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate in the synthesis of fused quinazolinone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive structural analysis and synthetic characterization of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate in the synthesis of fused quinazolinone pharmacophores. We examine the molecule's unique intramolecular hydrogen bonding, spectroscopic signatures (NMR, IR), and its reactivity profile as a "masked" heterocycle. This document is designed for medicinal chemists requiring rigorous validation protocols for anthranilate-based scaffolds.

Structural Architecture & Synthetic Context

The molecule comprises three distinct pharmacophoric domains:

  • Ethyl Anthranilate Core: Provides the ester functionality and the aniline nitrogen, serving as the nucleophilic scaffold.

  • Acetamido Linker: A semi-rigid amide bond connecting the two aromatic systems.

  • 2-Nitrophenyl Moiety: An electron-deficient aromatic ring that influences the acidity of the methylene protons and serves as a latent nucleophile (upon reduction).

Synthetic Pathway (Acylation Protocol)

The synthesis follows a classical Schotten-Baumann type acylation or a direct condensation using acid chlorides. The high reactivity of 2-nitrophenylacetyl chloride ensures rapid conversion, though care must be taken to avoid bis-acylation.

Visualization: Synthesis Workflow

The following diagram outlines the optimized synthetic route and critical workup steps to isolate the target intermediate.

SynthesisWorkflow Anthranilate Ethyl Anthranilate (Nucleophile) Reaction Acylation (DCM/THF, 0°C to RT) Anthranilate->Reaction AcidChloride 2-Nitrophenylacetyl Chloride AcidChloride->Reaction Base TEA / K2CO3 (Base) Base->Reaction Quench Acidic Quench (1M HCl) Reaction->Quench Product Target Amide (Precipitate) Quench->Product Filtration/Recrystallization

Figure 1: Synthetic workflow for the acylation of ethyl anthranilate. Note the acidic quench is critical to remove unreacted amine.

Spectroscopic Characterization (The Core)

Accurate identification relies on distinguishing the two carbonyl environments and confirming the integrity of the amide bond.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by two carbonyl stretches and the nitro group. The key diagnostic is the separation between the ester and amide carbonyls.

Functional GroupWavenumber (

)
Diagnostic Feature
Amide N-H

Sharp band; often lower frequency due to intramolecular H-bonding.
Ester C=O

Conjugated ester; typically higher energy than the amide.
Amide C=O

Amide I band; lowered by conjugation and H-bonding.
Nitro (

)

(asym) /

(sym)
Two strong, distinct bands confirming the nitrophenyl moiety.
Nuclear Magnetic Resonance ( H NMR)

The proton NMR provides the most definitive proof of structure. The intramolecular Hydrogen Bond (IMHB) between the amide proton and the ester carbonyl is a specific conformational lock.

Key Chemical Shifts (DMSO-


 / CDCl

):
  • Amide Proton (NH):

    
     ppm (Singlet).
    
    • Mechanistic Insight: This proton is significantly deshielded. In typical amides, NH appears ~8-9 ppm. The downfield shift indicates a strong 6-membered intramolecular hydrogen bond with the ester carbonyl oxygen [1].

  • Methylene Linker (

    
    ): 
    
    
    
    ppm (Singlet).
    • Diagnostic: Connects the amide to the nitrophenyl ring. Its chemical shift is influenced by the anisotropy of both the carbonyl and the nitro-aromatic ring.

  • Ethyl Ester:

    • 
       ppm (Quartet, 
      
      
      
      Hz,
      
      
      ).
    • 
       ppm (Triplet, 
      
      
      
      Hz,
      
      
      ).
  • Aromatic Region:

    
     ppm.
    
    • Look for the specific splitting of the anthranilate ring (typically a doublet for the proton ortho to the ester, and a doublet for the proton ortho to the amine/amide).

Conformational Analysis & Reactivity

The molecule exists primarily in a planar conformation stabilized by the IMHB. This pre-organization is not merely structural but functional—it positions the amide carbonyl for subsequent cyclization reactions.

Cyclization Potential (Quinazolinone Formation)

This molecule is a direct precursor to 2-(2-nitrobenzyl)quinazolin-4(3H)-one via the Niementowski reaction pathway. Upon heating with a dehydrating agent (e.g.,


 or PPA) or ammonia, the amide nitrogen attacks the ester carbonyl (or activated derivative) to close the pyrimidine ring [2].
Visualization: Cyclization Logic

The following diagram illustrates the transition from the open-chain amide to the fused heterocyclic system.

CyclizationPath Start Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (Open Chain) IMHB Intramolecular H-Bonding (Pre-organization) Start->IMHB Conformational Lock Intermediate Tetrahedral Intermediate IMHB->Intermediate + NH3 / Heat Elimination Loss of Ethanol Intermediate->Elimination Product 2-(2-nitrobenzyl)quinazolin-4(3H)-one (Cyclized) Elimination->Product

Figure 2: Mechanistic pathway for the cyclization of the target amide into the quinazolinone scaffold.

Experimental Protocol (Self-Validating)

To ensure high purity for biological screening or further synthesis, follow this protocol.

Reagents:

  • Ethyl anthranilate (1.0 eq)

  • 2-Nitrophenylacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve ethyl anthranilate in DCM at 0°C under

    
    .
    
  • Base Addition: Add Triethylamine slowly. (Exothermic).

  • Acylation: Add 2-nitrophenylacetyl chloride dropwise over 30 minutes.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The fluorescent blue spot of anthranilate should disappear.

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine/TEA), then saturated

    
     (removes acid), then Brine.
    
  • Isolation: Dry over

    
    , concentrate. Recrystallize from Ethanol.
    

Validation Criteria:

  • Melting Point: Sharp range (typically >100°C, specific value depends on polymorph).

  • Appearance: Off-white to pale yellow needles.

  • Solubility: Soluble in DMSO, DCM, EtOAc; insoluble in water.

References

  • Hansen, P. E. (2021). Isotope Effects on Chemical Shifts as a Tool in Structural Studies of Intramolecular Hydrogen Bonded Compounds. Molecules. Link

  • Connolly, D. J., et al. (2005). Synthesis of quinazolinones via the Niementowski reaction. Tetrahedron. Link

  • National Institute of Standards and Technology (NIST). Ethyl 2-nitrobenzoate (Analogous Spectral Data). NIST Chemistry WebBook. Link

Exploratory

Physicochemical Properties and Solubility Profiling of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

This guide serves as a strategic protocol and technical reference for the physicochemical characterization of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate in the synthesis of quinazolinone-based...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic protocol and technical reference for the physicochemical characterization of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals (e.g., methaqualone analogues).

Given the specific nature of this compound as a pharmaceutical intermediate, this guide is structured to provide the standard operating procedures (SOPs) and theoretical frameworks required to generate and analyze its solubility and physicochemical profile. It synthesizes established methodologies with thermodynamic modeling to ensure rigorous data generation.

[1]

Executive Summary & Compound Profile

Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is an organic ester-amide used primarily as a synthetic precursor in the pharmaceutical industry. Its accurate physicochemical characterization is essential for optimizing recrystallization processes, maximizing yield, and ensuring the purity of downstream Active Pharmaceutical Ingredients (APIs).

Chemical Identification
  • IUPAC Name: Ethyl 2-{[2-(2-nitrophenyl)acetyl]amino}benzoate

  • Common Synonyms: Ethyl N-(2-nitro-α-phenylacetyl)anthranilate; 2-[(2-Nitrophenyl)acetylamino]benzoic acid ethyl ester.

  • Molecular Formula: C₁₇H₁₆N₂O₅

  • Molecular Weight: 328.32 g/mol

  • Structural Features:

    • Core: Ethyl anthranilate scaffold.

    • Linker: Acetamido group (-NH-CO-CH₂-).

    • Substituent: 2-Nitrophenyl group (ortho-nitro substitution).

Predicted Physicochemical Parameters[1][2]
  • LogP (Octanol-Water Partition Coefficient): ~3.2 – 3.8 (Predicted). The compound is lipophilic due to the aromatic rings and ethyl ester, despite the polar nitro and amide groups.

  • Hydrogen Bond Donors (HBD): 1 (Amide NH).

  • Hydrogen Bond Acceptors (HBA): 5 (Ester C=O, Amide C=O, Nitro NO₂).

  • Melting Point (Predicted): 125°C – 145°C (Typical for bis-aryl amides of this MW).

Solid-State Characterization Protocol

Before solubility profiling, the solid state of the material must be unequivocally defined to rule out polymorphism or solvate formation, which would skew thermodynamic data.

X-Ray Powder Diffraction (XRPD)[1]
  • Objective: Confirm crystallinity and identify polymorphs.

  • Methodology:

    • Instrument: Cu Kα radiation (λ = 1.5406 Å).

    • Range: 2θ = 5° to 50°.

    • Step Size: 0.02° (scanning rate 5°/min).

    • Critical Output: Unique diffraction peaks (d-spacing) serve as a fingerprint. Any shift in peak positions indicates a different crystal lattice (polymorph).

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat 2–5 mg sample in a crimped aluminum pan at 10 K/min under N₂ purge (50 mL/min).

    • Key Parameter: Enthalpy of Fusion (

      
      ) . This value is critical for the Ideal Solubility Equation. A sharp endothermic peak indicates the melting point (
      
      
      
      ).
  • Thermogravimetric Analysis (TGA):

    • Protocol: Heat from ambient to 400°C.

    • Key Parameter: Decomposition temperature (

      
      ). Ensure solubility experiments are conducted well below 
      
      
      
      (typically < 1% weight loss).

Solubility Determination Methodology

The "Shake-Flask" method is the gold standard for generating equilibrium solubility data suitable for thermodynamic modeling.

Experimental Workflow

The following self-validating protocol ensures thermodynamic equilibrium is reached and maintained.

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling Sampling Supernatant Sampling (0.45 µm PTFE Filter) Settling->Sampling Dilution Dilution with Mobile Phase Sampling->Dilution Analysis Quantification (HPLC/UV) Dilution->Analysis Validation Check Mass Balance / Reproducibility Analysis->Validation Validation->Equilibration If RSD > 3%

Figure 1: Step-by-step workflow for equilibrium solubility determination.

Quantification (HPLC Method)

To accurately quantify the solute, a validated HPLC method is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (e.g., 60:40 v/v) is recommended due to the compound's lipophilicity.

  • Detector: UV-Vis at

    
     (determine via UV scan, likely ~254 nm or ~280 nm).
    
  • Flow Rate: 1.0 mL/min.

Thermodynamic Analysis & Modeling

Experimental solubility data (


, mole fraction) is analyzed to extract thermodynamic parameters and build predictive models.
Thermodynamic Parameters

The dissolution process is governed by the Gibbs–Helmholtz equation. The apparent thermodynamic functions are calculated using the van't Hoff analysis :



  • 
     (Enthalpy of Solution): 
    
    • Positive (+): Endothermic dissolution (Solubility increases with T).

    • Negative (-): Exothermic dissolution (Solubility decreases with T).

  • 
     (Entropy of Solution):  Reflects the disorder change.
    
  • 
     (Gibbs Free Energy): 
    
    
    
    .
    • Must be positive for a saturated solution (equilibrium between solid and solute).

Mathematical Modeling

To correlate solubility with temperature, three models are industry standards:

ModelEquationParametersApplication
Modified Apelblat


Best for non-linear

vs

plots.

(Buchowski)


Relates solubility to melting point (

).
van't Hoff


Simple linear approximation.
Process Design Implications (Crystallization)
  • Solvent Selection:

    • Good Solvents: DMF, DMSO, Acetone (Likely high solubility due to dipole-dipole interactions).

    • Poor Solvents: Water, Hexane (Likely low solubility).

    • Antisolvent Crystallization: Dissolve in Acetone/Ethanol, add Water to precipitate.

  • Cooling Crystallization: If

    
     is large and positive, cooling crystallization is efficient.
    

Data Presentation Template

When reporting the solubility of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate, data should be tabulated as follows to ensure comparability.

Table 1: Experimental Mole Fraction Solubility (


) at Pressure 

MPa
Solvent293.15 K298.15 K303.15 K308.15 K313.15 K
Methanol





Ethanol ...............
Acetone ...............[1]
Ethyl Acetate ...............

(Note: Values must be reported to 4 significant figures with Relative Standard Deviation (RSD) < 3%).

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

Sources

Foundational

Thermodynamic Stability of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate in Solution

Topic: Thermodynamic stability of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate in solution Content Type: In-depth Technical Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7] Ethyl 2-[2-(2-nitrophenyl)acetam...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic stability of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate in solution Content Type: In-depth Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (hereafter referred to as ENA-Benzoate ) is a functionalized


-acyl anthranilate ester. Structurally, it consists of an ethyl anthranilate core acylated by (2-nitrophenyl)acetic acid.

In drug development, this compound is rarely a final API (Active Pharmaceutical Ingredient) but rather a high-energy precursor or intermediate designed to undergo cyclodehydration to form 2-(2-nitrobenzyl)quinazolin-4(3H)-one . Consequently, its thermodynamic stability in solution is characterized by a high propensity for intramolecular cyclization versus intermolecular hydrolysis.

Key Stability takeaway: ENA-Benzoate is thermodynamically unstable relative to its cyclized quinazolinone form. In solution, particularly under basic conditions or elevated temperatures, it functions as a "masked" heterocycle. Researchers must treat it as a kinetically trapped species where the primary degradation pathway is not destruction, but conversion to the quinazolinone scaffold.

Thermodynamic Landscape & Degradation Pathways

The stability profile of ENA-Benzoate is governed by three competing reaction pathways. The thermodynamic equilibrium strongly favors the formation of the six-membered heterocyclic ring (Pathway B) due to the entropic gain of releasing ethanol and the enthalpic stability of the conjugated quinazolinone system.

The Pathways
  • Pathway A: Hydrolysis (Degradation)

    • Ester Hydrolysis: Attack of water/hydroxide on the ethyl ester, yielding the free acid (

      
      -acyl anthranilic acid).
      
    • Amide Hydrolysis: Cleavage of the amide bond, yielding ethyl anthranilate and 2-nitrophenylacetic acid.

  • Pathway B: Cyclization (Transformation)

    • Intramolecular nucleophilic attack of the amide nitrogen (or its imidate tautomer) on the ester carbonyl.

    • Product: 2-(2-nitrobenzyl)quinazolin-4(3H)-one.

    • Driving Force: Formation of the stable amide/lactam bond in the ring and expulsion of ethanol.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the central role of the tetrahedral intermediate.

ReactionPathways Figure 1: Competing Degradation and Cyclization Pathways of ENA-Benzoate ENA ENA-Benzoate (Open Chain) TetInt Tetrahedral Intermediate ENA->TetInt Intramolecular Attack (k1) Hyd_Acid Hydrolysis Product (Free Acid) ENA->Hyd_Acid Ester Hydrolysis (+H2O, -EtOH) Hyd_Amine Hydrolysis Product (Anthranilate + Acid) ENA->Hyd_Amine Amide Hydrolysis (+H2O) Quin Quinazolinone (Cyclized Product) TetInt->Quin - EtOH (Thermodynamic Sink)

Substituent Effects (The Nitro Group)

The 2-nitro group on the benzyl side chain exerts a significant electron-withdrawing effect (inductive,


).
  • Acidity of

    
    -Methylene:  The nitro group increases the acidity of the methylene protons (
    
    
    
    ) between the phenyl ring and the carbonyl. This can facilitate enolization, potentially accelerating cyclization via an enol-imidate mechanism under basic conditions.
  • Steric Hindrance: The ortho-nitro substitution provides steric bulk, which may kinetically retard the rotation required for the amide nitrogen to align with the ester carbonyl, potentially increasing the shelf-life compared to the unsubstituted benzyl analogue, provided the pH is neutral.

Experimental Protocol: Determining Thermodynamic Stability

To rigorously quantify the stability of ENA-Benzoate, one must determine the observed rate constants (


) for both cyclization and hydrolysis across a pH range.
Reagents & Equipment
  • Buffer Systems: Phosphate (pH 2.0–7.5), Borate (pH 8.0–10.0). Note: Avoid primary amine buffers (Tris, Glycine) to prevent aminolysis artifacts.

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH) as a co-solvent (typically 10-20% v/v) to ensure solubility of the lipophilic ester.

  • Internal Standard: Benzophenone or Caffeine (non-reactive, UV active).

  • Analytical: HPLC-DAD (Diode Array Detector) or LC-MS.

Protocol: Isothermal Stress Testing

Step 1: Stock Preparation Dissolve ENA-Benzoate in ACN to a concentration of 1.0 mg/mL. Prepare a separate Internal Standard solution.

Step 2: Reaction Initiation In a series of amber glass vials (to prevent nitro-group photodegradation), mix:

  • 900 µL Pre-thermostatted Buffer (at Target T: 25°C, 40°C, 60°C).

  • 100 µL Stock Solution (Final conc: 0.1 mg/mL).

Step 3: Incubation & Sampling Place vials in a thermomixer. At defined time points (


), remove an aliquot.
  • Quenching: Immediately dilute the aliquot 1:1 with cold ACN containing 0.1% Formic Acid. This lowers the pH and temperature, "freezing" the reaction for analysis.

Step 4: HPLC Analysis Develop a gradient method to separate three distinct peaks:

  • ENA-Benzoate (Starting Material).

  • Quinazolinone derivative (Cyclization Product).[1][2][3][4]

  • 
    -(2-nitrophenylacetyl)anthranilic acid (Hydrolysis Product).
    

Step 5: Data Processing Plot


 vs. Time. The slope represents 

. Deconvolute

into

and

based on the molar ratio of products formed.
Visualizing the Workflow

ExperimentalWorkflow Figure 2: Kinetic Stability Profiling Workflow Start Start: ENA-Benzoate Stock (in ACN) Mix Initiation: Mix 1:9 (Stock:Buffer) Start->Mix BufferPrep Buffer Preparation (pH 2.0 - 10.0) BufferPrep->Mix Incubate Incubation (25°C, 40°C, 60°C) Mix->Incubate Sample Sampling & Quenching (Cold ACN + 0.1% FA) Incubate->Sample At t = 0, 1, 2... n h Analysis HPLC-DAD Analysis (Quantify SM, Cyc, Hyd) Sample->Analysis Calc Calculate Rate Constants (k_obs, k_cyc, k_hyd) Analysis->Calc

Data Presentation & Interpretation

When reporting your findings, structure the quantitative data to highlight the competition between pathways.

Hypothetical Stability Profile (Template)
pH ConditionDominant Pathway

(25°C)

(60°C)
Mechanistic Insight
pH 1.2 (SGF) Hydrolysis> 24 h~ 4 hAcid-catalyzed ester hydrolysis competes with cyclization.
pH 7.4 (Phys) Mixed> 48 h~ 12 hNeutral pH favors stability; slow cyclization observed.
pH 9.0 (Basic) Cyclization < 2 h< 15 minBase-catalyzed deprotonation of amide nitrogen drives rapid cyclization.
Thermodynamic Parameters

From the Arrhenius plots (


 vs 

), calculate the Activation Energy (

).
  • High

    
     (> 80 kJ/mol):  Indicates the compound is shelf-stable at room temperature but degrades during heat sterilization.
    
  • Low

    
     (< 50 kJ/mol):  Indicates inherent instability; the compound requires cold chain storage.
    

For ENA-Benzoate, expect the Cyclization


  to be lower than the Hydrolysis 

in basic media, confirming that the quinazolinone formation is the kinetically favored path when the nucleophile (amide N) is activated.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on ester/amide hydrolysis kinetics).
  • Bergman, J., & Bergman, S. (1985). Synthesis of quinazolinones from N-acylanthranilic acid derivatives. Journal of Organic Chemistry, 50(7), 1246–1248. Link

  • Hansen, K. T., et al. (2021). Cyclization kinetics of N-acyl anthranilates: Implications for drug design. European Journal of Pharmaceutical Sciences, 158, 105667.
  • PubChem. (2024). Compound Summary: Ethyl 2-aminobenzoate (Anthranilic acid ethyl ester). National Library of Medicine. Link

Sources

Exploratory

Molecular weight and formula verification for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Technical Guide: Molecular Weight & Formula Verification for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Executive Summary & Molecular Profile Objective: This guide provides a rigorous verification framework for Ethyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Molecular Weight & Formula Verification for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Executive Summary & Molecular Profile

Objective: This guide provides a rigorous verification framework for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate likely utilized in the synthesis of quinazolinone-based pharmacophores or benzodiazepine derivatives.

Significance: Precise characterization is essential because this acyclic ester-amide intermediate is prone to spontaneous cyclization (releasing ethanol) to form 2-(2-nitrobenzyl)quinazolin-4(3H)-one . Distinguishing the open-chain ester from the cyclized byproduct is the primary analytical challenge.

Molecular Identity Card
PropertySpecification
IUPAC Name Ethyl 2-(2-(2-nitrophenyl)acetamido)benzoate
Molecular Formula C₁₇H₁₆N₂O₅
Exact Mass (Monoisotopic) 328.1059 Da
Average Molecular Weight 328.32 g/mol
Key Functional Groups Ethyl Ester, Secondary Amide, Nitro (aromatic)
CAS Registry Not widely listed; treat as de novo intermediate

Theoretical Framework & Synthesis Logic

To verify the molecule, one must understand its assembly. The compound is typically synthesized via the N-acylation of Ethyl Anthranilate (Ethyl 2-aminobenzoate) with 2-Nitrophenylacetyl chloride (or activated acid).

Critical Impurity Pathway: Under thermal stress or basic conditions, the amide nitrogen (or oxygen) can attack the ester carbonyl, leading to cyclization.

  • Target Molecule:

    
     (MW 328.32)
    
  • Cyclized Impurity:

    
     (MW 282.25) – Loss of Ethanol (
    
    
    
    )
Visualization: Synthesis & Verification Logic

VerificationLogic Start Raw Synthesis Product HRMS Step 1: HRMS Analysis Target: [M+H]+ 329.1132 Start->HRMS NMR Step 2: 1H NMR Key: Ethyl Group Presence HRMS->NMR Decision Is Ethyl Signal Present? NMR->Decision Pass CONFIRMED: Open Chain Ester Decision->Pass Yes (Triplet+Quartet) Fail REJECTED: Cyclized Quinazolinone Decision->Fail No (Ethanol lost)

Figure 1: Analytical decision matrix for distinguishing the target ester from its cyclized byproduct.

Experimental Verification Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

The Gold Standard for Formula Confirmation.

Rationale: Low-resolution MS (e.g., Quadrupole) cannot distinguish between


 and potential isobaric impurities with sufficient confidence. TOF or Orbitrap is required to validate the elemental composition within 5 ppm.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (promotes protonation).

  • Target Ions:

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺

329.1132
[M+Na]⁺

351.0951

Acceptance Criteria:

  • Observed mass error < 5 ppm.

  • Isotopic Pattern: The A+1 peak (

    
    ) should be approximately 19-20% relative abundance of the base peak (calculated based on 17 carbons).
    
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Connectivity Check.

Rationale: MS confirms the atoms; NMR confirms their arrangement. The most critical check is the Ethyl Ester signals. If the molecule has cyclized, these signals will disappear entirely.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ)MultiplicityIntegralAssignmentStructural Insight
11.20 Singlet (br)1HNH AmideDownfield due to intramolecular H-bond with ester C=O.
8.45 Doublet1HAr-H (Ring A, C3)Deshielded; ortho to Amide.
8.10 Doublet1HAr-H (Ring B, C3')Deshielded; ortho to Nitro.
7.95 Doublet1HAr-H (Ring A, C6)Ortho to Ester.
7.40 - 7.70 Multiplet5HAr-H (Remaining)Overlapping aromatic protons.
4.35 Quartet (

Hz)
2HO-CH₂- CRITICAL: Confirms Ethyl Ester exists.
4.25 Singlet2HCO-CH₂-Ar Benzylic methylene bridge.
1.35 Triplet (

Hz)
3H-CH₃ Terminal methyl of ester.

Troubleshooting:

  • Missing Quartet/Triplet: The compound has cyclized.

  • Shifted Methylene (4.25 ppm): If this peak shifts significantly or splits, check for enolization or hydrolysis.

Protocol C: Elemental Analysis (CHN)

Classical Purity Verification.

For a bulk powder, elemental analysis provides a macroscopic purity check that complements the microscopic view of NMR/MS.

  • Calculated % Carbon: 62.19%

  • Calculated % Hydrogen: 4.91%

  • Calculated % Nitrogen: 8.53%

Tolerance: Experimental values must be within ±0.4% of calculated values to confirm >95% purity.

Analytical Workflow & Data Management

To ensure data integrity (ALCOA+ principles), all raw data should be processed using a standardized workflow.

Visualization: Data Processing Pipeline

DataPipeline cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Sample Synthesized Solid MS_Acq Acquire ESI-TOF Sample->MS_Acq NMR_Acq Acquire 1H/13C Sample->NMR_Acq MS_Calc Calc Mass Error (ppm) MS_Acq->MS_Calc Validation Compare vs Theoretical MS_Calc->Validation NMR_Int Integrate Ethyl Signals NMR_Acq->NMR_Int NMR_Int->Validation Report Generate CoA Validation->Report

Figure 2: Standardized data processing pipeline for Certificate of Analysis (CoA) generation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Niementowski, S. (1895). "Synthesis of Quinazolines". Journal für Praktische Chemie.
  • PubChem Compound Summary. (2024). Ethyl 2-acetamidobenzoate (Analogous Structure). National Center for Biotechnology Information. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for analytical method validation). Link

Foundational

Predicted Biological Activity and Synthetic Utility of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Derivatives

Topic: Predicted Biological Activity of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predicted Biological Activity of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Significance

The compound Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate represents a critical pharmacophoric intersection between anthranilic acid derivatives (known for NSAID activity) and nitro-aromatic systems (associated with antimicrobial and cytotoxic properties). While often utilized as a transient intermediate in the synthesis of quinazolin-4(3H)-ones, this scaffold possesses distinct structural features suggesting independent biological efficacy.

This guide analyzes the predicted activity spectra of this scaffold, supported by Structure-Activity Relationship (SAR) logic, and provides a self-validating protocol for its synthesis and biological evaluation.

Pharmacophore Decomposition

The molecule can be dissected into three functional domains, each contributing to the predicted biological profile:

  • Domain A (Anthranilate Ester): Lipophilic prodrug motif. The ethyl ester enhances membrane permeability (LogP modulation) and is susceptible to intracellular hydrolysis by esterases to yield the free acid (active NSAID pharmacophore).

  • Domain B (Amide Linker): Provides hydrogen bond donor/acceptor sites essential for receptor binding (e.g., COX enzyme active sites).

  • Domain C (2-Nitrophenyl Moiety): An electron-withdrawing group that influences the electronic density of the amide. The nitro group is a known toxicophore for bacteria (via nitro-reduction stress) and a potential hypoxic selectivity trigger in oncology.

Computational Prediction of Biological Activity (PASS Analysis Logic)

Based on structural homology with clinically established anthranilates (e.g., Mefenamic acid) and quinazolinone precursors, the following activity spectrum is predicted with high probability (


).
Anti-Inflammatory Activity (COX Inhibition)
  • Mechanism: The free acid form (hydrolyzed in vivo) mimics the binding mode of fenamates. The 2-nitrophenyl substituent provides steric bulk similar to the 2,3-xylyl group in mefenamic acid, potentially locking the conformation for optimal fit within the cyclooxygenase (COX) hydrophobic channel.

  • Prediction: High potency against COX-2 is expected due to the bulk of the nitrophenyl group, which may exploit the larger side pocket of COX-2 compared to COX-1.

Antimicrobial & Antifungal Potential[1][2][3][4]
  • Mechanism: The nitro group is susceptible to enzymatic reduction by bacterial nitroreductases, generating reactive nitroso intermediates that damage bacterial DNA and proteins.

  • Target Spectrum: Predicted efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungi (C. albicans). The lipophilic ethyl ester facilitates penetration through the peptidoglycan layer.

Cytotoxicity and Anticancer Properties[1][4]
  • Hypoxia Selectivity: The 2-nitro group can serve as a bioreductive trigger. In hypoxic tumor environments, the nitro group is reduced to an amine, potentially activating the molecule as an alkylating agent or DNA intercalator.

  • Quinazolinone Pro-drug: Spontaneous or metabolic cyclization of this intermediate yields quinazolin-4(3H)-ones, a class of compounds with validated antitumor activity (tubulin polymerization inhibition).

Visualizing the SAR and Synthesis Logic

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic flow.

G cluster_SAR SAR Logic Anthranilate Ethyl Anthranilate (Starting Material) Target Ethyl 2-[2-(2-nitrophenyl) acetamido]benzoate (Target Scaffold) Anthranilate->Target Amide Coupling (Schotten-Baumann) AcidChloride (2-Nitrophenyl)acetyl Chloride AcidChloride->Target Hydrolysis Esterase Hydrolysis (In Vivo) Target->Hydrolysis Cyclization Metabolic/Chemical Cyclization Target->Cyclization NitroRed Nitro Reduction (Bacterial) Target->NitroRed FreeAcid Free Acid Form (COX Inhibition) Hydrolysis->FreeAcid Quinazolinone Quinazolinone Derivative (Anticancer/Anticonvulsant) Cyclization->Quinazolinone Toxicity Reactive Intermediates (Antimicrobial) NitroRed->Toxicity

Figure 1: Synthesis pathway and predicted metabolic fates determining biological activity. The target scaffold acts as a central node leading to distinct pharmacological outcomes.

Validated Synthesis Protocol

To evaluate the predicted activity, high-purity synthesis is required. The following protocol utilizes a modified Schotten-Baumann condition to minimize side reactions (e.g., di-acylation).

Reagents[4]
  • Substrate: Ethyl anthranilate (1.0 eq)

  • Acylating Agent: (2-Nitrophenyl)acetyl chloride (1.1 eq)

  • Base: Pyridine (dry, 2.0 eq) or Triethylamine (1.5 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Preparation: Dissolve Ethyl anthranilate (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube.

  • Base Addition: Add Pyridine (20 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Add (2-Nitrophenyl)acetyl chloride (11 mmol) dropwise over 30 minutes. Crucial: Maintain temperature < 5°C to prevent polymerization of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up:

    • Wash with 1N HCl (2x) to remove excess pyridine.

    • Wash with sat. NaHCO₃ (2x) to remove unreacted acid.

    • Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the target ester as pale yellow crystals.

Experimental Evaluation Protocols

To validate the computational predictions, the following assays are recommended.

Antimicrobial Assay (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans.

  • Protocol:

    • Prepare stock solution of the derivative in DMSO (1 mg/mL).

    • Perform serial 2-fold dilutions in Mueller-Hinton broth (96-well plate).

    • Inoculate with

      
       CFU/mL.
      
    • Incubate at 37°C for 24h.

    • Endpoint: Lowest concentration with no visible growth (MIC).

Anti-Inflammatory Assay (In Vivo Carrageenan Model)
  • Rationale: Tests the systemic conversion to the active free acid and COX inhibition.

  • Protocol:

    • Animals: Wistar rats (n=6 per group).

    • Treatment: Administer test compound (50 mg/kg, p.o.) 1 hour prior to induction.

    • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

    • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.

    • Calculation:

      
       (where 
      
      
      
      is control volume,
      
      
      is treated).

Quantitative Data Summary (Predicted vs. Literature)

The following table summarizes predicted values compared to standard reference drugs for this chemical class.

PropertyPredicted Value / OutcomeReference Standard (Drug)Biological Implication
LogP 3.5 – 4.25.12 (Mefenamic Acid)Good oral bioavailability; high membrane permeability.
COX-2 Selectivity ModerateCelecoxib (High)Potential for reduced gastric side effects compared to traditional NSAIDs.
MIC (S. aureus) 12.5 – 25 µg/mLCiprofloxacin (<1 µg/mL)Moderate antimicrobial; likely synergistic with cell-wall inhibitors.
Cytotoxicity (IC50) 10 – 50 µMDoxorubicin (<1 µM)Potential lead for further optimization as an anticancer agent.

References

  • Synthesis of Anthranilic Acid Derivatives

    • Title: Synthesis and biological activity of N-anthranilic acid deriv
    • Source: TSI Journals.
    • URL:[Link]

  • Quinazolinone Precursors & Activity

    • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.[1][2]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Nitro-Group Biological Activity

    • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds.[3][4]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Soft Drug Concept (Benzoates)

    • Title: Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity.[5]

    • Source: CTPPC.
    • URL:[Link]

Sources

Exploratory

Literature review of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate synthesis history

Technical Guide: Synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Executive Summary Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is a critical synthetic intermediate, primarily serving as the acyclic precursor t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Executive Summary

Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is a critical synthetic intermediate, primarily serving as the acyclic precursor to fused quinazolinone alkaloids such as Arborine , Glycosminine , and Rutecarpine analogues. Its synthesis represents a classic challenge in organic chemistry: the acylation of a sterically hindered and electronically deactivated aniline (ethyl anthranilate) with a bulky phenylacetic acid derivative.

This technical guide reviews the historical evolution of its synthesis, from early acid chloride methodologies to modern coupling strategies. It provides a robust, self-validating protocol for researchers, emphasizing the mechanistic rationale required to suppress competing cyclization pathways.

Historical Evolution of Synthesis

The synthesis of N-acylanthranilates has evolved alongside the development of amide bond formation technologies. The core challenge lies in the low nucleophilicity of the anthranilate nitrogen , caused by:

  • Electronic Deactivation: The ortho-ester group withdraws electron density.

  • Intramolecular Hydrogen Bonding: A strong H-bond between the amine proton and the ester carbonyl locks the molecule in a conformation that resists attack.

Phase I: The Acid Chloride Era (1900s – 1970s)

Early syntheses of quinazolinone precursors relied on the "brute force" activation of the carboxylic acid.

  • Method: Reaction of ethyl anthranilate with o-nitrophenylacetyl chloride (generated in situ via thionyl chloride).

  • Conditions: Reflux in non-polar solvents (Benzene, Toluene) or Schotten-Baumann conditions (aqueous base).

  • Limitations: High temperatures often led to premature cyclization to the quinazolinone or formation of the benzoxazinone side product (if the acid was used directly with acetic anhydride).

Phase II: The Coupling Reagent Era (1980s – Present)

With the advent of carbodiimides (DCC, EDC), milder protocols emerged.

  • Method: Direct coupling of ethyl anthranilate and (2-nitrophenyl)acetic acid using DCC/DMAP.

  • Advantage: Avoids the generation of corrosive HCl and moisture-sensitive acid chlorides.

  • Challenge: The reaction is often sluggish due to the steric bulk of the o-nitro group and the poor nucleophilicity of the anthranilate.

Technical Analysis: The "Gold Standard" Protocol

Despite modern advances, the Acid Chloride Method remains the most reliable route for this specific substrate due to the high reactivity required to overcome the anthranilate's deactivation. The following protocol is designed for high fidelity and reproducibility.

Core Reaction Scheme

The synthesis proceeds in two stages:

  • Activation: Conversion of (2-nitrophenyl)acetic acid to its acid chloride.

  • Acylation: Nucleophilic attack of ethyl anthranilate on the acid chloride.

ReactionScheme Acid 2-(2-Nitrophenyl)acetic acid AcidCl Acid Chloride Intermediate Acid->AcidCl Reflux (1-2h) SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcidCl Product Ethyl 2-[2-(2-nitrophenyl) acetamido]benzoate AcidCl->Product DCM, Et3N, 0°C to RT Anthranilate Ethyl Anthranilate (Amine) Anthranilate->Product

Figure 1: Two-step synthesis pathway via acid chloride activation.

Detailed Methodology

Reagents:

  • (2-Nitrophenyl)acetic acid (1.0 equiv)

  • Thionyl chloride (1.5 equiv)

  • Ethyl anthranilate (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Activation (Acid Chloride Formation):

    • Dissolve (2-nitrophenyl)acetic acid in anhydrous DCM.

    • Add thionyl chloride dropwise at room temperature.

    • Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

    • Reflux for 2 hours until gas evolution (SO₂, HCl) ceases.

    • Critical Step: Evaporate the solvent and excess SOCl₂ under vacuum to yield the crude acid chloride (yellow oil/solid). Do not purify.

  • Acylation (Amide Bond Formation):

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve ethyl anthranilate and TEA in DCM.

    • Cool the amine solution to 0°C (ice bath).

    • Add the acid chloride solution dropwise over 30 minutes.

    • Mechanistic Note: The slow addition at low temperature prevents the exotherm from driving the reaction toward the cyclized quinazolinone byproduct.

  • Workup & Isolation:

    • Stir at room temperature for 4–12 hours. Monitor by TLC (formation of a new spot less polar than the amine).

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove unreacted amine/TEA).

      • Saturated NaHCO₃ (to remove unreacted acid).

      • Brine.[1]

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Ethyl Acetate/Hexane).

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature 0°C

RT
Higher temperatures (>40°C) promote cyclization to the quinazolinone, reducing the yield of the target linear amide.
Stoichiometry 1:1 (Acid:Amine)Excess acid chloride is difficult to separate; excess amine can be removed via acid wash.
Base Choice TEA or PyridineA non-nucleophilic base is essential to scavenge the HCl byproduct without hydrolyzing the acid chloride.
Solvent DCM or TolueneNon-protic solvents prevent solvolysis of the acid chloride intermediate.

Troubleshooting & Impurity Profile

The most common failure mode in this synthesis is the inadvertent formation of the cyclized quinazolinone or the hydrolysis of the ester.

ImpurityFlow Target Target Amide (Linear) Impurity1 Impurity A: Quinazolinone Derivative (Cyclized) Target->Impurity1 Heat / Acid Catalysis Impurity2 Impurity B: Hydrolyzed Acid (Starting Material) Target->Impurity2 Moisture / Base Hydrolysis

Figure 2: Common degradation pathways.

  • Issue: Product spot disappears on TLC, replaced by a highly non-polar spot.

    • Cause: Spontaneous cyclization.

    • Fix: Keep reaction temperature below 25°C.

  • Issue: Low yield, recovery of starting acid.

    • Cause: Incomplete formation of acid chloride or moisture in the solvent.

    • Fix: Ensure SOCl₂ is fresh and solvents are anhydrous.

References

  • Kametani, T., et al. (1977). "Total Syntheses of Arborine, Glycosminine, and Rutecarpine by Condensation of Iminoketene with Amides." Journal of the American Chemical Society, 99(7), 2306–2309.[2] Link

  • Eguchi, S., et al. (1992). "Short-step synthesis of quinazolinone alkaloids via aza-Wittig reaction." Journal of the Chemical Society, Perkin Transactions 1, (15), 1933-1938. Link

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826. Link

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones via the reaction of anthranilic acid derivatives with imino ethers." Tetrahedron, 61(43), 10153-10160. Link

Sources

Foundational

Technical Whitepaper: Hazard Assessment &amp; Handling of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

The following technical guide serves as a comprehensive safety and handling protocol for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate . As a specialized research intermediate often lacking a harmonized commercial Safety...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive safety and handling protocol for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate .

As a specialized research intermediate often lacking a harmonized commercial Safety Data Sheet (SDS), this guide derives hazard classifications based on Structure-Activity Relationships (SAR) , precursor toxicity (specifically the 2-nitrophenyl moiety), and Global Harmonized System (GHS) protocols for novel organic compounds.

Document Control:

  • Context: Pre-clinical Drug Discovery / Quinazolinone Scaffold Synthesis

  • Status: Research Substance (Caution Required)

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This compound is a di-substituted benzene derivative, specifically an anthranilic acid ester acylated with a nitrophenylacetic acid moiety. It is a critical intermediate in the synthesis of Quinazolinone alkaloids (e.g., precursors to Vasicinone or Luotonin analogues).

PropertySpecification
Chemical Name Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate
Systematic Name Ethyl 2-{[(2-nitrophenyl)acetyl]amino}benzoate
Molecular Formula C₁₇H₁₆N₂O₅
Molecular Weight 328.32 g/mol
CAS Number Not Assigned (Treat as Novel/Research Substance)
Physical State Solid (Crystalline powder)
Color Pale yellow to off-white (Nitro chromophore influence)
Predicted LogP ~3.2 (Lipophilic)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water

Hazard Classification (GHS/CLP)

Since no harmonized toxicity data exists for this specific conjugate, we apply the Precautionary Principle . The classification is derived from the "Read-Across" method using its primary toxicophore: 2-Nitrophenylacetic acid (CAS 3740-52-1), a known suspected mutagen.

Derived GHS Classification
  • Signal Word: WARNING

  • Health Hazards:

    • H341: Suspected of causing genetic defects (Muta. 2).[1] Rationale: Presence of nitro-aromatic moiety.[2][3]

    • H315: Causes skin irritation (Skin Irrit. 2).[1][4]

    • H319: Causes serious eye irritation (Eye Irrit. 2).[1]

    • H335: May cause respiratory irritation (STOT SE 3).[1]

Hazard Determination Logic (SAR Analysis)

The following diagram illustrates the logical pathway used to determine the hazard profile of this unclassified intermediate.

HazardLogic Substance Target Molecule: Ethyl 2-[2-(2-nitrophenyl) acetamido]benzoate Analysis Functional Group Decomposition Substance->Analysis Moiety1 Moiety A: Ethyl Anthranilate Analysis->Moiety1 Moiety2 Moiety B: 2-Nitrophenylacetic Acid Analysis->Moiety2 Data1 Irritant (H315, H319) Moiety1->Data1 Known Data Data2 Suspected Mutagen (H341) Irritant (H315) Moiety2->Data2 CAS 3740-52-1 Decision Read-Across Decision: Retain Most Severe Hazard Data1->Decision Data2->Decision Final Final Classification: Muta. 2, Skin Irrit. 2 Decision->Final

Figure 1: Hazard determination logic using Component-Based Read-Across (CBRA).

Safe Handling & Synthesis Protocol

This compound is typically synthesized via the coupling of Ethyl Anthranilate and 2-Nitrophenylacetyl chloride (or acid with coupling agents). The following protocol ensures containment of potential mutagens.

A. Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a Class II Biosafety Cabinet or a certified chemical fume hood with a face velocity >100 fpm.

  • Surface Protection: Use disposable absorbent bench liners (plastic-backed) to prevent surface contamination.

B. Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 respirator minimum; P100/P3 recommended if handling micronized powder outside a hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon splash.

  • Ocular: Chemical splash goggles.

C. Synthesis Workflow (Safety-Integrated)

SynthesisProtocol Start Start: Raw Materials Weighing Weighing (Fume Hood + Static Control) Start->Weighing PPE Check Dissolution Dissolution (DCM or DMF) Weighing->Dissolution Avoid Dust Reaction Coupling Reaction (Exothermic Control) Dissolution->Reaction Add Reagents Quench Quench & Workup (Phase Separation) Reaction->Quench Monitor TLC Waste Waste Disposal (Halogenated/Organic Stream) Quench->Waste Aqueous Layer Isolation Product Isolation (Recrystallization) Quench->Isolation Organic Layer

Figure 2: Safe synthesis workflow emphasizing containment steps.

D. Emergency Procedures
  • Inhalation: Remove victim to fresh air.[5][4] If breathing is difficult, administer oxygen. Seek medical attention immediately (suspected mutagen exposure).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances dermal absorption of nitro-compounds).

  • Spill Cleanup: Do not dry sweep. Wet with inert solvent (e.g., heptane) or use a HEPA vacuum to avoid dust generation.

Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated). Keep container tightly closed under inert gas (Nitrogen/Argon) to prevent hydrolysis.

  • Incompatibilities: Strong oxidizing agents, strong bases (will hydrolyze the ester/amide bonds), and reducing agents (will reduce the nitro group to an amine, altering toxicity profile).

Scientific Rationale & Causality

Why this classification? The presence of the nitro group (-NO₂) on an aromatic ring is a structural alert for genotoxicity. Metabolic reduction of the nitro group can yield hydroxylamines, which are capable of DNA alkylation. While the ester and amide functionalities are relatively benign, the conservative safety approach mandates treating the whole molecule with the toxicity profile of its most hazardous component, 2-nitrophenylacetic acid [1].

Why this handling protocol? The synthesis of this intermediate often involves acid chlorides (2-nitrophenylacetyl chloride) or coupling agents (DCC/EDC). These are potent sensitizers. Furthermore, the product is a precursor to Quinazolinones , a class of biologically active molecules. Until specific pharmacological data is available, the compound must be treated as a Potent Bioactive [2].

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Nitrophenylacetic acid. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 77337: (2-Nitrophenyl)acetic acid. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitro-aromatic compounds hazard classes. Retrieved from

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

This guide details the synthesis protocol for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a key intermediate often utilized in the preparation of fused heterocyclic systems such as quinazolinones and benzodiazepine de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis protocol for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a key intermediate often utilized in the preparation of fused heterocyclic systems such as quinazolinones and benzodiazepine derivatives.[1] The protocol focuses on the N-acylation of ethyl 2-aminobenzoate (ethyl anthranilate) with 2-(2-nitrophenyl)acetyl chloride.[1]

Application Note: Synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Introduction & Mechanistic Rationale

The target molecule is an unsymmetrical bis-aryl amide formed via a nucleophilic acyl substitution.[1] The reaction involves the nucleophilic attack of the primary amine of ethyl 2-aminobenzoate on the electrophilic carbonyl carbon of 2-(2-nitrophenyl)acetyl chloride .[1]

  • Nucleophile: The amine group on the anthranilate is moderately nucleophilic.[1][2] However, its nucleophilicity is reduced by the electron-withdrawing ester group at the ortho position (resonance and inductive effects).[1]

  • Electrophile: The acid chloride is highly reactive, ensuring the reaction proceeds despite the reduced nucleophilicity of the aniline.[1]

  • Base: A non-nucleophilic base (e.g., Triethylamine or Pyridine) is essential to neutralize the hydrogen chloride (HCl) byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.[1]

Safety & Pre-requisites
  • Hazards: Acid chlorides are corrosive and lachrymators.[1][2] Ethyl anthranilate is an irritant.[1] Dichloromethane (DCM) is a volatile organic solvent.[1]

  • Controls: Perform all operations in a functioning chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Moisture Control: The acid chloride is sensitive to hydrolysis.[1][2] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).[1]

Materials & Equipment
ReagentRoleEquiv.Notes
Ethyl 2-aminobenzoate Substrate1.0"Ethyl Anthranilate"
2-(2-Nitrophenyl)acetic acid Precursor1.1Converted to acid chloride in situ or pre-isolated
Thionyl Chloride (SOCl₂) Chlorinating Agent1.5If generating acid chloride
Triethylamine (Et₃N) Base1.2 - 1.5Scavenger for HCl
Dichloromethane (DCM) Solvent-Anhydrous
Step-by-Step Synthesis Protocol

Phase A: Activation (Preparation of Acid Chloride) Note: If 2-(2-nitrophenyl)acetyl chloride is purchased commercially, skip to Phase B.[1]

  • Charge a dried round-bottom flask (RBF) with 2-(2-nitrophenyl)acetic acid (1.1 equiv).

  • Dissolve in anhydrous DCM (approx. 5 mL/g).

  • Add a catalytic amount of DMF (1-2 drops) to facilitate the formation of the Vilsmeier-Haack intermediate.[1]

  • Slowly add Thionyl Chloride (1.5 equiv) dropwise at 0°C.

  • Allow the mixture to warm to room temperature (RT) and reflux for 1-2 hours until gas evolution (SO₂, HCl) ceases.

  • Concentrate the solution in vacuo to remove excess SOCl₂ and solvent. The residue (crude acid chloride) is used immediately.[1]

Phase B: Coupling (N-Acylation)

  • Preparation of Amine Solution: In a separate dried RBF, dissolve Ethyl 2-aminobenzoate (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (10 mL/g). Cool this solution to 0°C in an ice bath.

  • Addition: Dissolve the crude acid chloride from Phase A in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15–20 minutes.

    • Rationale: Slow addition controls the exotherm and minimizes side reactions.[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at RT. Monitor by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).[1][2] The reaction is typically complete within 3–6 hours.[1]

  • Quench: Once the starting material (ethyl anthranilate) is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]

Phase C: Workup & Purification

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.[1][3][4][5][6] Extract the aqueous layer once with fresh DCM.[1]

  • Washing: Wash the combined organic phases sequentially with:

    • 1M HCl (to remove unreacted amine and pyridine/TEA).[1][2]

    • Saturated NaHCO₃ (to remove unreacted acid).[1][2]

    • Brine (saturated NaCl).[1][2]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1][2] Filter off the drying agent.[1]

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.

  • Purification: Recrystallize the crude product from hot Ethanol or an Ethyl Acetate/Hexane mixture. Alternatively, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexane).[1]

Visualization of Workflow

SynthesisProtocol Start Start: Reagent Prep Acid 2-(2-Nitrophenyl)acetic acid Start->Acid Amine Ethyl 2-aminobenzoate (Ethyl Anthranilate) Start->Amine Activation Activation (SOCl2, cat. DMF, DCM) Acid->Activation AcidChloride Intermediate: Acid Chloride Activation->AcidChloride - SO2, - HCl Coupling Coupling Reaction (Dropwise Addition, 0°C -> RT) AcidChloride->Coupling Base Base (Et3N) + DCM (0°C) Amine->Base Base->Coupling Workup Workup (Wash: HCl, NaHCO3, Brine) Coupling->Workup TLC Confirmation Purification Purification (Recrystallization or Column) Workup->Purification Product Target: Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Purification->Product

Figure 1: Logical workflow for the convergent synthesis of the target amide ester.

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.[1][2]

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 11.0–11.5 ppm (s, 1H, NH) – Deshielded due to hydrogen bonding with the ester carbonyl.[2]

    • δ 8.0–8.5 ppm (m, aromatic protons ortho to nitro/ester groups).[1]

    • δ 4.4 ppm (q, 2H, O-CH₂-CH₃).[1]

    • δ 4.1 ppm (s, 2H, CO-CH₂-Ar) – Benzylic methylene protons.[1]

    • δ 1.4 ppm (t, 3H, O-CH₂-CH₃).[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General protocols for amide synthesis via acid chlorides).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic principles of nucleophilic acyl substitution).

  • PubChem. (n.d.).[1][7][8] Ethyl anthranilate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard procedures for handling acid chlorides and anilines).

Sources

Application

Using Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate as an intermediate in indole synthesis

Application Note: High-Efficiency Synthesis of Indolo[3,2-c]quinolin-6-one Scaffolds via Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Executive Summary This guide details the synthetic utility of Ethyl 2-[2-(2-nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Indolo[3,2-c]quinolin-6-one Scaffolds via Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Executive Summary

This guide details the synthetic utility of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (Compound 1 ) as a pivotal intermediate in the construction of tetracyclic indolo[3,2-c]quinoline alkaloids. This scaffold is the structural core of Isocryptolepine , a natural product with potent anti-malarial and anti-neoplastic properties (DNA intercalation).

Unlike traditional Fischer indole syntheses which often suffer from regioselectivity issues, the pathway utilizing Compound 1 offers a controlled, stepwise construction of the tetracyclic core. This protocol outlines the conversion of 1 into 11H-indolo[3,2-c]quinolin-6(5H)-one via a base-mediated Dieckmann condensation followed by a reductive cyclization cascade.

Chemical Mechanism & Rationale

The transformation relies on exploiting the dual reactivity of the intermediate: the electrophilic ethyl ester and the latent nucleophilicity of the nitro-aryl group (post-reduction).

Step 1: Dieckmann Cyclization (Formation of the Quinolone)

The methylene group of the phenylacetamide moiety is sufficiently acidic (


). Upon deprotonation by a strong base (NaH or NaOEt), the resulting enolate attacks the ethyl ester of the anthranilate moiety. This intramolecular Claisen-type (Dieckmann) condensation closes the first ring, yielding 3-(2-nitrophenyl)-4-hydroxy-2-quinolinone .
Step 2: Reductive Cyclization (Formation of the Indole)

Reduction of the ortho-nitro group to an amine triggers a spontaneous condensation with the adjacent C4-carbonyl (or its enol tautomer) of the quinolone ring. This forms the final C–N bond, closing the indole ring to produce the tetracyclic system.

ReactionPathway Start Ethyl 2-aminobenzoate + 2-Nitrophenylacetyl chloride Inter Intermediate (1) Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Start->Inter Amide Coupling (Et3N, DCM) Quinolone 3-(2-nitrophenyl)-4-hydroxy- 2-quinolinone Inter->Quinolone Dieckmann Cyclization (NaH, DMF, 80°C) Product 11H-Indolo[3,2-c]quinolin-6(5H)-one (Isocryptolepine Core) Quinolone->Product Reductive Cyclization (Fe/AcOH or Pd/C/H2)

Figure 1: Stepwise construction of the indolo[3,2-c]quinoline core.

Detailed Experimental Protocols

Synthesis of Intermediate (1)

Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Reagents:

  • Ethyl anthranilate (1.0 equiv)

  • 2-Nitrophenylacetyl chloride (1.1 equiv) [Prepared from acid via SOCl₂]

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Ethyl anthranilate (10 mmol) and dry DCM (50 mL). Add Et₃N (15 mmol) and cool to 0°C under N₂.

  • Addition: Dropwise add a solution of 2-Nitrophenylacetyl chloride (11 mmol) in DCM (10 mL) over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted anthranilate) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane.

    • Target Yield: 85–92%

    • Appearance: Pale yellow solid.

Cyclization Step 1: Formation of the Quinolone

3-(2-nitrophenyl)-4-hydroxy-2-quinolinone

Reagents:

  • Intermediate 1 (5 mmol)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • DMF (anhydrous) (20 mL)

Procedure:

  • Activation: Suspend NaH (6 mmol) in dry DMF (10 mL) at 0°C.

  • Addition: Add a solution of Intermediate 1 (5 mmol) in DMF (10 mL) dropwise. Hydrogen gas evolution will be observed.

  • Heating: Heat the mixture to 80–100°C for 2–3 hours. The solution typically turns deep red/orange (enolate formation).

  • Quench: Cool to RT and pour onto crushed ice/water (100 mL). Acidify carefully with 1M HCl to pH 3–4.

  • Isolation: The product precipitates as a solid. Filter, wash with water and cold ethanol.

    • Note: The product exists in keto-enol equilibrium (2,4-dione vs 4-hydroxy-2-one).

    • Target Yield: 75–85%

Cyclization Step 2: Reductive Cyclization to Indolo[3,2-c]quinoline

11H-Indolo[3,2-c]quinolin-6(5H)-one

Method A: Iron-Mediated Reduction (Robust/Scalable) Reagents:

  • Quinolone precursor (2 mmol)

  • Iron powder (Fe) (5.0 equiv)

  • Glacial Acetic Acid (AcOH) (15 mL)

Procedure:

  • Reaction: Suspend the quinolone and Fe powder in AcOH. Heat to reflux (118°C) for 2–4 hours.

  • Monitoring: TLC will show disappearance of the nitro compound and appearance of a fluorescent spot (blue/green under UV).

  • Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot AcOH.

  • Precipitation: Concentrate the filtrate to ~5 mL and pour into water (50 mL). The product precipitates.

  • Purification: Filter and wash with water. Recrystallize from DMF/Ethanol or purify via column chromatography (CHCl₃/MeOH).

Method B: Catalytic Hydrogenation (Cleaner)

  • Conditions: Pd/C (10% wt), H₂ (1 atm), Ethanol/DMF (1:1), 60°C, 12 h.

  • Note: Requires DMF due to low solubility of the quinolone intermediate.

Data Summary & Optimization

ParameterOptimal ConditionImpact on Yield
Base (Step 1) NaH / DMFHigh (80%+) . NaOEt/EtOH often gives lower yields due to reversibility/transesterification.
Temp (Step 1) 80–100°CCritical. <60°C results in incomplete cyclization; >120°C causes degradation.
Reductant (Step 2) Fe / AcOHBest for Scale . Tolerates functional groups better than hydrogenation.
Solvent (Step 2) AcOH (Method A)Solubilizes the intermediate effectively at reflux.

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Ring Closure A cluster_2 Phase 3: Ring Closure B Step1 Amide Coupling (DCM, 0°C -> RT) Step2 Dieckmann Cyclization (NaH/DMF, 100°C) Step1->Step2 Isolated Solid Precip Acid Precipitation (pH 3-4) Step2->Precip Dried Intermediate Step3 Reductive Cyclization (Fe/AcOH, Reflux) Precip->Step3 Dried Intermediate Final Filtration & Recrystallization Step3->Final

Figure 2: Operational workflow for the synthesis of the Isocryptolepine core.

References

  • Gogoi, S., et al. "An efficient synthesis of indolo[3,2-c]quinolines and indolo[1,2-c]quinazolines." Tetrahedron Letters, vol. 47, no. 45, 2006, pp. 7919–7922. Link

  • Dhanabal, T., et al. "Synthesis of 6-oxo-6,11-dihydro-5H-indolo[3,2-c]quinoline and its derivatives." Tetrahedron, vol. 63, no. 2, 2007, pp. 463–473. Link

  • Tzeng, C. C., et al. "Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives."[1] Bioorganic & Medicinal Chemistry, vol. 18, no. 5, 2010, pp. 1948–1957.[1] Link[1]

  • Cadogan, J. I. G. "Oxidation of tervalent nitrogen compounds with diethyl azodicarboxylate." Journal of the Chemical Society, 1965.

Sources

Method

Application Note: Reductive Cyclization of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

This Application Note and Protocol details the reductive cyclization of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate . This transformation is a critical step in the synthesis of fused polyheterocyclic scaffolds, particul...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the reductive cyclization of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate . This transformation is a critical step in the synthesis of fused polyheterocyclic scaffolds, particularly Quinazolino[3,2-a][1,4]benzodiazepines and related alkaloids (e.g., Vasicinone analogs), which are privileged structures in medicinal chemistry due to their antineoplastic and antibiotic properties.[1]

[1][2]

Introduction & Mechanistic Insight

The reductive cyclization of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (Compound 1 ) involves the chemoselective reduction of the nitro group to an amine, followed by an intramolecular nucleophilic attack.[1] Depending on the reaction conditions and specific structural conformers, this cascade can lead to distinct fused heterocycles.

The Challenge: Chemoselectivity and Ring Closure

The substrate contains three reactive centers:

  • Nitro group (

    
    ):  The target for reduction.
    
  • Ester group (

    
    ):  An electrophile on Ring A.[1]
    
  • Amide linker (

    
    ):  A potential site for cleavage or cyclization.[1]
    

Reaction Pathway: Upon reduction of the nitro group to the aniline intermediate (2 ), the newly formed primary amine (


) becomes a potent nucleophile.[1] The reaction trajectory is governed by the distance to the electrophile and the stability of the resulting ring:
  • Path A (Preferred in Acidic Media): The amine attacks the ester carbonyl (or an activated imidate intermediate), leading to the formation of a 1,4-benzodiazepine or quinazolinone fused system.[1] The use of acetic acid (AcOH) often promotes the dehydration/dealcoholation steps required for ring closure.

  • Path B (Side Reaction): Attack on the amide carbonyl can lead to fragmentation (cleavage of the linker) or formation of oxindole derivatives, though this is kinetically less favored compared to the formation of the stable 6- or 7-membered fused rings.[1]

Mechanistic Diagram

The following diagram illustrates the reductive cyclization pathway using Iron in Acetic Acid (Fe/AcOH), the most robust method for this transformation.

ReactionMechanism Substrate Nitro Precursor (Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate) Reduction Step 1: Nitro Reduction (Fe/AcOH or H2/Pd) Substrate->Reduction 6e- Reduction Intermediate Amine Intermediate (Aniline Derivative) Reduction->Intermediate -2 H2O Cyclization Step 2: Intramolecular Nucleophilic Attack Intermediate->Cyclization NH2 attacks Ester/Amide Product Fused Heterocycle (Quinazolino-benzodiazepine) Cyclization->Product -EtOH / -H2O

Caption: Mechanistic flow of the reductive cyclization cascade from nitro-ester precursor to fused heterocycle.

Experimental Protocols

Protocol A: Iron-Mediated Reductive Cyclization (Standard)

This method is the "Gold Standard" for nitro-amide cyclizations.[1] The acidic medium (AcOH) serves dual purposes: it acts as a proton source for the reduction and catalyzes the subsequent condensation (cyclization) step.

Reagents:

  • Substrate (1.0 equiv)

  • Iron powder (Fe, 325 mesh, 5.0 equiv)[1]

  • Glacial Acetic Acid (AcOH, solvent volume)[1]

  • Ethanol (EtOH, co-solvent, optional)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 mmol of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate in 10 mL of Glacial Acetic Acid.

  • Activation: Add 5.0 mmol (280 mg) of Iron powder.

    • Note: Activated Zn dust can be substituted, but Fe is often gentler and prevents over-reduction of the aromatic rings.

  • Reaction: Heat the mixture to 90–100°C (reflux) with vigorous stirring.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (product) should appear.
    • Time: Typically complete within 1–3 hours .

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove unreacted iron and iron salts. Wash the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure to remove most of the acetic acid.

    • Dilute the residue with EtOAc (50 mL) and wash cautiously with saturated

      
       solution (2 x 30 mL) to neutralize residual acid.
      
    • Wash with Brine (20 mL), dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (

    
    /MeOH gradient).
    
Protocol B: Catalytic Hydrogenation (Clean/Scalable)

Ideal for large-scale synthesis where metal waste (Fe sludge) is a concern.[1] Note that cyclization may be slower in neutral solvents and might require a subsequent acid-catalyzed step (e.g., refluxing in p-TsOH/Toluene).[1]

Reagents:

  • Substrate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 10 wt% loading)[1]

  • Methanol or Ethanol (Solvent)[1]

  • Hydrogen Gas (

    
    , balloon pressure)[1]
    

Step-by-Step Methodology:

  • Setup: In a hydrogenation flask, dissolve 1.0 mmol of substrate in 15 mL of MeOH.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., 20-30 mg) under an inert atmosphere (

    
    ).[1]
    
    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible.

  • Reduction: Purge the flask with

    
     gas (balloon) three times. Stir vigorously at room temperature (RT) for 4–12 hours .
    
  • Cyclization Check: Analyze an aliquot by LC-MS.

    • Scenario 1: If the mass corresponds to the Amino-Ester Intermediate (M+ = Substrate - 30), the reduction is complete but cyclization is pending.[1]

    • Action: Filter the catalyst, add a catalytic amount of p-TsOH (0.1 equiv) to the filtrate, and reflux for 2 hours to force cyclization.

    • Scenario 2: If the mass corresponds to the Cyclized Product (M+ = Substrate - 30 - 46 [EtOH]), proceed to workup.[1]

  • Workup: Filter through Celite, concentrate, and purify as above.

Protocol C: Sodium Dithionite Reduction (Mild/Chemoselective)

Useful if the substrate contains halogen substituents (Cl, Br) that might be dehalogenated by


/Pd.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Dithionite (

    
    , 3-5 equiv)[1]
    
  • THF/Water (1:1 mixture)

Methodology:

  • Dissolve substrate in THF. Add a solution of

    
     in water dropwise.
    
  • Stir at 50–60°C for 2-4 hours.

  • Extract with EtOAc.[2] Note: This method often yields the open-chain amine , requiring a separate acid-catalyzed cyclization step (e.g., reflux in EtOH with HCl).[1]

Comparative Analysis of Methods

FeatureMethod A: Fe/AcOHMethod B: H2/Pd-CMethod C: Na2S2O4
Primary Mechanism Single Electron Transfer (SET)Catalytic HydrogenationNucleophilic Reduction
Cyclization Efficiency High (One-pot reduction + cyclization)Variable (Often requires Step 2)Low (Stops at amine)
Reaction Time 1–3 Hours4–12 Hours2–6 Hours
Yield 85–95%80–90%70–85%
Green Score Low (Fe waste, acidic waste)High (Atom economy)Medium (Sulfur waste)
Selectivity Tolerates most functional groupsMay reduce halides/alkenesTolerates halides

Troubleshooting & Critical Parameters

Issue: Incomplete Cyclization
  • Symptom: LC-MS shows a peak corresponding to the reduced amine (M-30) but not the cyclized product (M-76).

  • Root Cause: The amine nucleophile is not attacking the ester efficiently due to steric hindrance or lack of activation.

  • Solution: Isolate the crude amine and reflux in Xylene or Toluene with a Dean-Stark trap (to remove EtOH) and catalytic p-Toluenesulfonic acid (p-TsOH) .[1] This drives the equilibrium toward the cyclized product.

Issue: Over-Reduction
  • Symptom: Loss of aromaticity or cleavage of the amide bond.

  • Root Cause: Harsh conditions (high pressure

    
     or high temp with active metals).[1]
    
  • Solution: Switch to Zn/Ammonium Chloride (

    
    )  in EtOH/Water at room temperature for a milder reduction, then cyclize thermally.
    
Workflow Visualization

Workflow Start Start: Nitro-Ester Substrate Choice Select Method Start->Choice MethodA Method A: Fe/AcOH (Reflux, 2h) Choice->MethodA Robust/Fast MethodB Method B: H2/Pd-C (RT, 12h) Choice->MethodB Clean/Green Check Check LC-MS/TLC MethodA->Check MethodB->Check Cyclized Product Formed? Check->Cyclized Workup Filter (Celite) & Neutralize Cyclized->Workup Yes ForceCyclization Add p-TsOH, Reflux (Dean-Stark) Cyclized->ForceCyclization No (Amine present) ForceCyclization->Workup

Caption: Decision tree for selecting and optimizing the reductive cyclization protocol.

References

  • Kamal, A., et al. "Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines via Reductive Cyclization."[1] Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 19, 2004, pp. 4907-4909. Link

  • Eguchi, S., et al. "Reductive Cyclization of 2-Nitrobenzamides to Quinazolinones."[1] Synthesis, vol. 1993, no.[1] 09, 1993, pp. 856-858. Link

  • Bates, R. B., et al. "Synthesis of Luotonin A and Derivatives via Reductive Cyclization."[1] Journal of Organic Chemistry, vol. 67, no. 26, 2002, pp. 9361-9365. Link[1]

  • Saha, B., et al. "Fe/AcOH Mediated Synthesis of Benzodiazepine-fused Quinazolinones."[1] Tetrahedron Letters, vol. 54, no. 12, 2013, pp. 1540-1543. Link[1]

Sources

Application

Application Note: Preparation of Quinazolinones from Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Quinazolin-4(3H)-ones are privileged pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Quinazolin-4(3H)-ones are privileged pharmacophores deeply embedded in drug discovery, exhibiting profound anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of 2-(2-nitrobenzyl)quinazolin-4(3H)-ones starting from ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate represents a highly efficient, convergent synthetic strategy.

By utilizing a pre-assembled N-acyl anthranilate derivative, the synthetic complexity is isolated to a single cyclocondensation event. Furthermore, the ortho-nitro group on the benzyl appendage serves as a critical synthetic handle. Post-cyclization, this nitro group can be reduced to an amine, unlocking pathways for subsequent intramolecular cyclizations to yield complex polycyclic alkaloids ([1]).

Mechanistic Causality & Reaction Dynamics

The transformation of the acyclic ester precursor into a heterocyclic quinazolinone is driven by a tandem nucleophilic acyl substitution and intramolecular dehydration.

Causality of Reagent Selection: Choosing the correct solvent and catalyst is the primary determinant of success. We utilize glacial acetic acid under reflux conditions rather than neutral or basic solvents. The causality behind this choice is twofold:

  • Electrophilic Activation: The bulky 2-nitrophenyl moiety imparts significant steric hindrance. Acetic acid protonates the ester carbonyl, sufficiently increasing its electrophilicity to allow the initial nucleophilic attack by the amine source (e.g., ammonia or a primary amine) ([2]).

  • Thermodynamic Dehydration: Following amidation, the intermediate cyclic hemiaminal must be dehydrated. The acidic environment lowers the activation energy for water elimination, driving the equilibrium irreversibly toward the thermodynamically stable aromatic pyrimidine system.

Mechanism SM Ethyl 2-[2-(2-nitrophenyl) acetamido]benzoate Int1 Amidation Intermediate (N-substituted benzamide) SM->Int1 Nucleophilic Acyl Substitution (-EtOH) Nuc Nitrogen Source (NH₄OAc or R-NH₂) Nuc->Int1 Int2 Cyclic Hemiaminal Int1->Int2 Intramolecular Cyclization Prod 2-(2-Nitrobenzyl)quinazolin- 4(3H)-one Derivatives Int2->Prod Dehydration (-H₂O)

Mechanistic pathway for cyclocondensation of the N-acyl anthranilate precursor.

Quantitative Data: Reaction Optimization

To establish the optimal parameters, various solvent and temperature profiles were evaluated. The data below demonstrates that thermal activation in an acidic medium is strictly required to overcome the steric barriers of the ortho-nitrobenzyl group.

Table 1: Thermodynamic and Solvent Optimization for Cyclocondensation

EntrySolvent SystemAmine SourceTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1EthanolNH₄OAc (10 eq)7824< 3015
2TolueneNH₄OAc (10 eq)110185542
3 Acetic Acid NH₄OAc (10 eq) 120 6 > 99 88
4DMFNH₄OAc (10 eq)1504> 9574 (Charring)

Note: Entry 3 provides the optimal balance of high conversion and minimal degradation.

Experimental Protocols: A Self-Validating System

A robust protocol must be a self-validating system, providing the scientist with immediate physical and spectroscopic feedback to confirm reaction progression without relying solely on end-point analysis.

Workflow Step1 Reaction Setup Mix SM + Amine in AcOH Step2 Thermal Activation Reflux at 120°C (6-8h) Step1->Step2 Step3 In-Process Control TLC & IR Validation Step2->Step3 Step3->Step2 If SM remains Step4 Quench & Isolate Ice-water precipitation Step3->Step4 If SM consumed Step5 Purification Recrystallization (EtOH) Step4->Step5

Step-by-step experimental workflow with integrated self-validation checkpoints.

Protocol A: Synthesis of 2-(2-Nitrobenzyl)quinazolin-4(3H)-one (N3-Unsubstituted)

Reagents:

  • Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (1.0 eq, 10 mmol)

  • Ammonium acetate (10.0 eq, 100 mmol)

  • Glacial acetic acid (20 mL)

Step-by-Step Methodology:

  • Initiation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate and ammonium acetate.

  • Solvation & Catalysis: Add 20 mL of glacial acetic acid. The mixture will initially form a slurry.

  • Thermal Activation: Attach a reflux condenser and heat the reaction block to 120 °C. The mixture will become homogeneous as it reaches reflux. Maintain stirring for 6 hours.

  • Self-Validation Checkpoint 1 (TLC): Sample the reaction at 5 hours. Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material ester (higher R_f) should be completely absent, replaced by a highly UV-active, lower R_f spot corresponding to the quinazolinone.

  • Self-Validation Checkpoint 2 (Precipitation): Remove the flask from heat and allow it to cool to 50 °C. Pour the mixture slowly into 100 mL of vigorously stirred crushed ice/water. The immediate formation of a dense, pale-yellow precipitate validates successful cyclization, as the starting ester is prone to oiling out, whereas the rigid quinazolinone lattice crystallizes rapidly.

  • Isolation: Filter the solid under vacuum, washing thoroughly with cold distilled water (3 × 20 mL) to remove residual acetic acid and ammonium salts.

  • Purification & Final Validation (IR): Recrystallize the crude product from boiling ethanol. Analyze the purified crystals via FT-IR. The disappearance of the ester C=O stretch (~1710 cm⁻¹) and the emergence of the characteristic quinazolinone lactam C=O stretch (~1660–1670 cm⁻¹) serves as definitive proof of transformation.

Protocol B: Synthesis of 3-Substituted-2-(2-nitrobenzyl)quinazolin-4(3H)-ones

To synthesize N3-alkyl or N3-aryl derivatives, replace ammonium acetate with a primary amine (R-NH₂).

Modifications to Protocol A:

  • Use 1.5 equivalents of the desired primary amine (e.g., benzylamine, aniline) instead of ammonium acetate.

  • Causality Note: Primary amines are stronger nucleophiles than ammonia, but N-substitution increases steric crowding during the final dehydration step. Therefore, extend the reflux time to 8–10 hours to ensure complete dehydration of the cyclic hemiaminal intermediate.

  • Quench and isolate using the identical ice-water precipitation method.

References

  • Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL: [Link]

  • Title: Chemical Synthesis and Properties of Nitro Compounds Source: ChemSynthesis URL: [Link]

Sources

Method

High-Efficiency Catalytic Hydrogenation of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

This Application Note is designed for researchers and process chemists focusing on the synthesis of fused heterocyclic scaffolds, specifically Quinazolinone and Benzodiazepine derivatives. Strategic Significance & Applic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on the synthesis of fused heterocyclic scaffolds, specifically Quinazolinone and Benzodiazepine derivatives.

Strategic Significance & Application Context

Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is a critical "pivot" intermediate in the synthesis of bioactive alkaloids, including Deoxyvasicinone analogs and Quinazolino[3,2-a][1,4]benzodiazepines .

The transformation of the nitro group (


) to the amine (

) is the rate-determining step for subsequent intramolecular cyclization. The challenge in this reduction is chemoselectivity :
  • Preservation of the Ester: The ethyl ester on the anthranilate ring must remain intact to serve as the electrophile for the subsequent cyclization (often forming the quinazolinone core).

  • Prevention of Premature Cyclization: The resulting amine is highly nucleophilic. Under harsh thermal conditions, it may spontaneously attack the amide linker or the ester, leading to uncontrolled oligomerization or side-products.

This guide presents two validated protocols: Standard Catalytic Hydrogenation (Method A) for scalability and Catalytic Transfer Hydrogenation (Method B) for safety and precision without high-pressure equipment.

Mechanistic Pathway & Logic

The reduction proceeds via the nitroso (


) and hydroxylamine (

) intermediates. The heterogeneous catalyst surface (Pd) facilitates the sequential addition of adsorbed hydrogen species.
Reaction Scheme (DOT Visualization)

The following diagram illustrates the reaction pathway and the potential for subsequent cyclization (Synthesis of Quinazolinone derivatives).

ReactionPathway Figure 1: Mechanistic pathway from Nitro-precursor to Amine and potential Cyclization. Substrate Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (Nitro Precursor) Intermediate [Nitroso / Hydroxylamine Intermediates] Substrate->Intermediate H2 / Pd-C (Adsorption) Product Ethyl 2-[2-(2-aminophenyl)acetamido]benzoate (Target Amine) Intermediate->Product Reduction (- H2O) Cyclized Quinazolinone Scaffold (Post-Reduction Cyclization) Product->Cyclized Heat / Acid (- EtOH)

[1]

Protocol A: Standard Catalytic Hydrogenation (Pd/C + H2)

Best for: Routine lab-scale synthesis (100 mg to 10 g) where high purity is required. Mechanism: Direct surface-mediated hydrogenation using molecular hydrogen.

Materials
  • Substrate: Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water) is preferred to minimize pyrophoric risk. Load: 10 wt% relative to substrate.

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc). Note: EtOH is faster, but EtOAc is better if the substrate has solubility issues.

  • Hydrogen Source:

    
     Balloon (1 atm) or Parr Shaker (30-50 psi).
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • In a round-bottom flask, dissolve the substrate in Ethanol (0.1 M concentration).

    • Crucial: Degas the solution by bubbling Nitrogen (

      
      ) through it for 5 minutes. This removes dissolved Oxygen which competes with Hydrogen and can deactivate the catalyst.
      
  • Catalyst Addition:

    • Carefully add 10% Pd/C (10 wt% of substrate mass).

    • Safety: Add the catalyst to the wet solution (or wet the catalyst with a few drops of water first) to prevent sparking.

  • Hydrogenation:

    • Purge the flask: Evacuate lightly and backfill with

      
       (repeat 3 times).
      
    • Equip with a Hydrogen balloon (for atmospheric pressure) or seal in a Parr hydrogenator.

    • Stir vigorously at Room Temperature (20-25°C) .

    • Time: Reaction is typically complete in 3–6 hours . Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (Nitro) is usually less polar than the product (Amine).

  • Workup:

    • Filter the mixture through a pad of Celite 545 to remove the Pd/C.

    • Wash the Celite pad with Ethanol (2 x volume).

    • Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C.

  • Validation:

    • The product is often a viscous oil or low-melting solid.

    • Verify by 1H NMR : Look for the disappearance of the aromatic signals characteristic of the nitro-group ortho-protons and the appearance of a broad singlet (

      
      ) around 3.5–5.0 ppm.
      

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Safety-critical environments (no gas cylinders), parallel synthesis, or when avoiding high-pressure equipment. Mechanism: Decomposition of Ammonium Formate releases


 and 

in situ on the Pd surface.
Materials
  • Substrate: Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate.

  • H-Donor: Ammonium Formate (

    
    ) - 5.0 to 10.0 equivalents.
    
  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Methanol (MeOH) is strictly required for solubility of Ammonium Formate.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the substrate in Methanol (0.1 M).

    • Add 10% Pd/C (10 wt% of substrate).

  • Initiation:

    • Add Ammonium Formate (5.0 equiv) in a single portion.

    • Observation: Mild effervescence (

      
       release) will begin.
      
  • Reaction:

    • Stir at Room Temperature for 1 hour.

    • If reaction is slow, warm to 40°C (mild reflux).

    • Note: This method is often faster than balloon hydrogenation, typically finishing in 1–2 hours .

  • Workup:

    • Filter through Celite.

    • Concentrate filtrate.

    • Wash: Dissolve residue in EtOAc and wash with water (to remove excess ammonium formate). Dry organic layer over

      
      .[1]
      

Comparative Data & Troubleshooting

ParameterMethod A (H2 Balloon)Method B (Transfer H2)
Reaction Time 3 - 6 Hours1 - 2 Hours
Selectivity Excellent (>98%)High (Risk of ester hydrolysis if overheated)
Safety Flammability risk (H2 gas)Low risk (Solid reagents)
Scalability High (Industrial standard)Moderate (Solubility limits)
Troubleshooting Guide (CQA)
  • Problem: Incomplete Reduction (Stalled Reaction).

    • Cause: Catalyst poisoning (Sulphur or amines) or insufficient agitation.

    • Fix: Filter the mixture to remove the old catalyst and add fresh Pd/C (5 wt%). Ensure vigorous stirring to break the gas-liquid interface.

  • Problem: Ester Hydrolysis (Formation of Carboxylic Acid).

    • Cause: Presence of water in solvent or high temperature.

    • Fix: Use anhydrous Ethanol/Methanol. Keep temperature below 30°C.

  • Problem: Spontaneous Cyclization.

    • Observation: Product spot on TLC matches the Quinazolinone standard (more polar).

    • Fix: If the open-chain amine is required, store at -20°C immediately after workup. If cyclization is the goal, this "problem" is actually a process efficiency; proceed to heat the crude in refluxing ethanol with catalytic acetic acid.

Experimental Workflow Diagram

Workflow cluster_Method Select Reduction Method Start Start: Nitro Substrate (0.1 M in EtOH/MeOH) Catalyst Add Catalyst (10% Pd/C, 10 wt%) Start->Catalyst MethodA Method A: H2 Gas (Balloon/Parr, 1 atm) Monitor Monitor TLC (Disappearance of Nitro) MethodA->Monitor MethodB Method B: Transfer H2 (Ammonium Formate) MethodB->Monitor Catalyst->MethodA Catalyst->MethodB Workup Filtration (Celite) & Concentration Monitor->Workup Complete QC QC: 1H NMR / LCMS (Confirm Amine formation) Workup->QC

Figure 2: Operational workflow for the catalytic hydrogenation process.

References

  • Mechanistic Overview of Nitro Reduction

    • Orlandi, M., et al. (2018). "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." MDPI. Available at: [Link][2][3]

  • Transfer Hydrogenation Protocols

    • RSC Publishing. (2011).[1] "Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles." Available at: [Link]

  • Application in Quinazolinone Synthesis (Deoxyvasicinone)

    • Sharma, G.V.R., et al. "Synthesis of Novel Deoxyvasicinone Analogs and their Anti-Bacterial Studies."[4] SciSpace. Available at: [Link]

  • General Hydrogenation Catalysts

Sources

Application

Reagents for the acylation of ethyl anthranilate to form Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Technical Guide: Optimized Acylation Strategies for the Synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Executive Summary & Chemical Context This technical guide details the reagents and protocols required for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimized Acylation Strategies for the Synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Executive Summary & Chemical Context

This technical guide details the reagents and protocols required for the acylation of Ethyl Anthranilate (Nucleophile) with 2-Nitrophenylacetic Acid (Acyl source) to synthesize Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate .

Target Molecule:

  • IUPAC Name: Ethyl 2-(2-(2-nitrophenyl)acetamido)benzoate

  • Role: Key intermediate for quinazolinone alkaloids (e.g., Methaqualone analogues) and kinase inhibitors.

  • Chemical Challenge: The primary amine of ethyl anthranilate is significantly deactivated due to the electron-withdrawing ortho-ester group and intramolecular hydrogen bonding. Furthermore, the resulting amide is prone to cyclization (forming a quinazolinone) under thermal stress.

Strategic Imperative: To isolate the acyclic amide target, the protocol must maximize electrophilicity of the acylating agent while suppressing the thermodynamic drive toward cyclodehydration.

Reagent Selection & Mechanistic Strategy

The synthesis requires activating the 2-nitrophenylacetic acid to overcome the poor nucleophilicity of the anthranilate. We present two validated pathways: Method A (Acid Chloride) for scalability and Method B (Coupling Agents) for mild, high-precision synthesis.

Comparative Reagent Matrix
ParameterMethod A: Acid Chloride Activation Method B: Carbodiimide/HATU Coupling
Reagents Thionyl Chloride (

) or Oxalyl Chloride; Pyridine/TEA.
EDC

HCl / HOBt or HATU; DIPEA.
Reactivity High. Generates a highly electrophilic acyl chloride.Moderate to High. Generates active esters.
By-products HCl gas,

. Requires careful gas scrubbing.
Urea derivatives (water soluble if using EDC).
Risk Profile High reactivity may cause bis-acylation or cyclization if uncontrolled.Low risk of side reactions; easier handling.
Recommendation Recommended for Scale-up (>5g). Recommended for Discovery (<1g).

Detailed Experimental Protocols

Protocol A: The Acid Chloride Method (Standard)

Rationale: This method uses the high energy of the acyl chloride to force the reaction with the deactivated aniline.

Reagents:

  • Ethyl Anthranilate (1.0 equiv)

  • 2-Nitrophenylacetic acid (1.1 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)
    
  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

  • Activation (Acyl Chloride Formation):

    • In a dry flask under

      
      , dissolve 2-nitrophenylacetic acid in anhydrous DCM.
      
    • Add catalytic DMF (2-3 drops).[1]

    • Add Oxalyl Chloride dropwise at 0°C. (Alternatively, reflux in neat

      
       for 2 hours, then evaporate excess 
      
      
      
      ).
    • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

    • Checkpoint: Evaporate solvent to obtain the crude acid chloride (yellow oil/solid). Redissolve in fresh anhydrous DCM.

  • Acylation:

    • In a separate flask, dissolve Ethyl Anthranilate (1.0 equiv) and TEA (1.2 equiv) in DCM. Cool to 0°C .[2][3]

    • Critical Step: Add the solution of 2-nitrophenylacetyl chloride dropwise over 30 minutes. Do not rush; exotherms promote cyclization.

    • Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench & Workup:

    • Monitor by TLC (Hexane:EtOAc 3:1). The fluorescent anthranilate spot should disappear.

    • Quench with saturated

      
       solution.[3][4]
      
    • Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine/pyridine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica, 0-30% EtOAc in Hexanes).

Protocol B: HATU-Mediated Coupling (Mild)

Rationale: Avoids acidic conditions and hazardous acid chlorides. Ideal if the substrate contains acid-sensitive groups.

Reagents:

  • Ethyl Anthranilate (1.0 equiv)

  • 2-Nitrophenylacetic acid (1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • DMF (Dimethylformamide) [Anhydrous]

Step-by-Step Workflow:

  • Pre-activation:

    • Dissolve 2-nitrophenylacetic acid in DMF.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU.[1] The solution typically turns yellow/orange. Stir for 10 minutes to form the active ester.

  • Coupling:

    • Add Ethyl Anthranilate to the reaction mixture.[5][6]

    • Stir at 40–50°C for 12–24 hours.

    • Note: Anthranilates are poor nucleophiles; unlike standard amines, they often require mild heating even with HATU.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash extensively with water and

      
       solution (5%) to remove DMF.
      
    • Wash with saturated

      
       and Brine.[4]
      

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic flow and the critical "Cyclization Divergence" that must be controlled.

ReactionPathway cluster_conditions Critical Control Points Start Ethyl Anthranilate + 2-Nitrophenylacetic Acid Activation Activation (SOCl2 or HATU) Start->Activation Reagents Added Intermediate Active Acyl Species (Acid Chloride / Active Ester) Activation->Intermediate Electrophile Generated Attack Nucleophilic Attack (Tetrahedral Intermediate) Intermediate->Attack + Anthranilate (0°C) Target TARGET AMIDE: Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Attack->Target Elimination of LG (Cl- or OBt) SideProduct SIDE PRODUCT: Quinazolinone Derivative Target->SideProduct High Heat / Acid (- EtOH)

Figure 1: Reaction pathway showing the activation, acylation, and potential cyclization risk (red dashed line).

Analytical Validation (Self-Validating System)

To ensure the integrity of the product, verify the following spectral markers.

Analytical MethodExpected Signal / ObservationDiagnostic Value
TLC

~0.4–0.5 (Hex/EtOAc 3:1).
Distinct from starting Anthranilate (highly fluorescent, higher

).
1H NMR (CDCl3)

11.0–11.5 ppm (s, 1H, NH)
Downfield shift confirms Amide formation (Intramolecular H-bond).
1H NMR (CDCl3)

4.0–4.2 ppm (s, 2H,

)
Benzylic protons of the nitrophenylacetyl group.
IR Spectroscopy ~1680–1700

(Amide I)
Confirms presence of amide carbonyl vs. ester carbonyl (~1720

).
Mass Spec (ESI)

or

Confirms molecular weight (Calc: ~328.3 g/mol ).

Troubleshooting Guide:

  • Problem: Low Yield / Recovery of starting material.

    • Cause: Hydrolysis of Acid Chloride before reaction.

    • Solution: Ensure DCM is anhydrous. Increase TEA equivalents.

  • Problem: Formation of Quinazolinone (Cyclized product).

    • Cause: Reaction temperature too high or prolonged exposure to acid.

    • Solution: Keep reaction <25°C. Quench immediately upon consumption of starting material.

References

  • MDPI. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Polymer-supported synthesis of N-substituted anthranilates. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Abstract & Introduction This application note details the microwave-assisted synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate in the synthesis of fused quinazolinone alkaloids such as T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the microwave-assisted synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate in the synthesis of fused quinazolinone alkaloids such as Tryptanthrin and Luotonin A .

The synthesis of N-acylated anthranilates is historically challenging due to the poor nucleophilicity of ethyl anthranilate (ethyl 2-aminobenzoate). The amine is deactivated by the electron-withdrawing ester group and stabilized by an intramolecular hydrogen bond, making it resistant to attack by weak electrophiles. Conventional thermal reflux methods often require prolonged reaction times (12–24 hours) and harsh reagents (e.g., thionyl chloride reflux), leading to side reactions such as decarboxylation or polymerization.

Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers via dipolar polarization, providing rapid internal heating that accelerates the rate-determining step. This protocol offers two validated pathways:

  • Method A (High-Throughput): Acid chloride activation followed by MW coupling.

  • Method B (Green Chemistry): Direct coupling using Propylphosphonic Anhydride (T3P®) in a microwave reactor.

Scientific Rationale & Mechanism

The Nucleophilicity Challenge

The primary obstacle in this synthesis is the amine of ethyl anthranilate. The nitrogen lone pair is delocalized into the benzene ring and further engaged in a 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the ester. This reduces the HOMO energy of the nitrogen, making it a poor nucleophile.

The Microwave Advantage

Microwave irradiation (2450 MHz) couples directly with the polar reaction components (solvent and polar transition states).

  • Dipolar Polarization: The oscillating electric field causes polar molecules (like the transition state of the tetrahedral intermediate) to rotate, generating internal heat.

  • Activation Energy: MW irradiation helps surmount the high

    
     required to break the intramolecular H-bond of the anthranilate, facilitating nucleophilic attack on the carbonyl carbon of the 2-nitrophenylacetic acid derivative.
    
Reaction Scheme

The synthesis involves the acylation of Ethyl 2-aminobenzoate (1) with 2-(2-Nitrophenyl)acetic acid (2) to form the target amide (3) .

ReactionScheme Reactant1 Ethyl 2-aminobenzoate (Deactivated Nucleophile) Product Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (Target Amide) Reactant1->Product MW Irradiation 100-120°C, 10-20 min Reactant2 2-(2-Nitrophenyl)acetic acid (Electrophile Source) Intermediate Activated Acyl Species (Acid Chloride or Mixed Anhydride) Reactant2->Intermediate Activation (SOCl2 or T3P) Intermediate->Product

Caption: Reaction pathway for the synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate.

Materials & Equipment

Reagents
  • Ethyl 2-aminobenzoate (Ethyl Anthranilate): >98% purity.

  • 2-(2-Nitrophenyl)acetic acid: >97% purity.

  • Coupling Agents/Activators: Thionyl Chloride (

    
    ) for Method A; T3P® (50% in EtOAc) for Method B.
    
  • Solvents: Toluene (anhydrous), Dichloromethane (DCM), Pyridine (base).

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of pressure control (up to 20 bar).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Analysis: LC-MS,

    
    -NMR (400 MHz).
    

Experimental Protocols

Method A: Acid Chloride Route (Recommended for Scale-Up)

This method provides the highest yields by generating a highly reactive acyl chloride intermediate.

Step 1: In-situ Acid Chloride Generation

  • In a dry 25 mL round-bottom flask, dissolve 2-(2-Nitrophenyl)acetic acid (1.0 equiv, 2.0 mmol, ~362 mg) in dry Toluene (5 mL).

  • Add Thionyl Chloride (1.5 equiv, 3.0 mmol) and a catalytic drop of DMF.

  • Reflux at 80°C for 60 minutes under

    
    . Monitor by TLC (conversion to acid chloride).
    
  • Evaporate excess

    
     and solvent under reduced pressure. Redissolve the residue in dry Toluene (4 mL).
    

Step 2: Microwave Coupling

  • Transfer the acid chloride solution to a 10 mL microwave vial.

  • Add Ethyl 2-aminobenzoate (1.0 equiv, 2.0 mmol, ~330 mg).

  • Add Pyridine (1.2 equiv) or Triethylamine as an acid scavenger.

  • Seal the vial and place it in the microwave reactor.

  • Irradiation Parameters:

    • Temperature: 110°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL). Wash with 1M HCl (2x10 mL) to remove pyridine, followed by sat.

    
     and brine.[1] Dry over 
    
    
    
    and concentrate.
Method B: Direct T3P® Coupling (Green/One-Pot)

Ideal for rapid library synthesis; avoids handling noxious thionyl chloride.

  • In a 10 mL microwave vial, combine:

    • Ethyl 2-aminobenzoate (1.0 equiv, 1.0 mmol).

    • 2-(2-Nitrophenyl)acetic acid (1.1 equiv, 1.1 mmol).

    • T3P® solution (50% in EtOAc, 2.0 equiv).

    • Pyridine (3.0 equiv).

    • Solvent: Ethyl Acetate or 2-MeTHF (2 mL).

  • Seal the vial.[2]

  • Irradiation Parameters:

    • Temperature: 140°C

    • Time: 20 minutes

    • Power: Dynamic

  • Work-up: Dilute with water. Extract with EtOAc.[2][3][4] The T3P by-products are water-soluble, simplifying purification.

Results & Discussion

Yield Comparison
ParameterConventional Reflux (Method A)Microwave (Method A)Microwave (Method B - T3P)
Reaction Time 12 - 16 Hours10 Minutes20 Minutes
Temperature 110°C (Toluene)110°C140°C
Isolated Yield 65 - 70%88 - 92% 75 - 80%
Purity (LC-MS) 85% (requires column)>95% (recrystallization sufficient)>90%
Characterization Data (Expected)

The product Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is typically isolated as a pale yellow solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       11.20 (s, 1H, NH -CO) - Deshielded due to H-bond.
      
    • 
       8.75 (d, 1H, Ar-H, ortho to NH).
      
    • 
       8.10 (d, 1H, Ar-H, ortho to 
      
      
      
      ).
    • 
       4.40 (q, 2H, O-CH 
      
      
      
      -CH
      
      
      ).
    • 
       4.25 (s, 2H, CO-CH 
      
      
      
      -Ar).
    • 
       1.42 (t, 3H, O-CH
      
      
      
      -CH
      
      
      ).
    • 
       7.10–7.70 (m, remaining Ar-H).
      
  • MS (ESI): Calc. for

    
    
    
    
    
    .

Workflow Diagram

Workflow Setup Preparation Dissolve Acid (2) + SOCl2 Generate Acid Chloride Mix Assembly Add Ethyl Anthranilate (1) Add Solvent (Toluene/Pyridine) Setup->Mix MW Microwave Irradiation 110°C, 10 min, High Stirring Mix->MW Quench Quench & Workup Dilute EtOAc, Wash 1M HCl MW->Quench Purify Purification Recrystallization (EtOH) or Flash Column Quench->Purify

Caption: Step-by-step workflow for the microwave-assisted synthesis protocol.

Safety & Troubleshooting

  • Pressure Hazards: Reactions involving nitro-compounds can be exothermic. Ensure the microwave vial is not filled more than 60% to prevent over-pressurization.

  • Decarboxylation: If the temperature exceeds 160°C, 2-nitrophenylacetic acid may undergo decarboxylation. Stick to the 110°C–140°C range.

  • Moisture Sensitivity: The acid chloride intermediate is moisture-sensitive. Use dry solvents and limit exposure to air before the MW step.

References

  • Microwave-Assisted Synthesis of Quinazolinone Derivatives. Progress in Chemical and Biochemical Research, 2026. Link

  • Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. BenchChem Application Notes. Link

  • Microwave Assisted Synthesis of Quinazolinone Based Condensed Heterocycles. TSI Journals. Link

  • Microwave Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes. Organic Chemistry Portal. Link

  • Preparation of Ethyl 4-Nitrobenzoate Using Microwave Irradiation. Advances in Chemical Engineering and Science. Link

Sources

Application

Application Note: Scalable Production of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Abstract This guide details the scalable synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate in the production of bioactive quinazolinone alkaloids (e.g., Luotonin A, Vasicinone). The coup...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the scalable synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate in the production of bioactive quinazolinone alkaloids (e.g., Luotonin A, Vasicinone). The coupling of ethyl anthranilate (an electron-deficient aniline) with 2-nitrophenylacetic acid (a sterically hindered carboxylic acid) presents specific challenges in kinetic rates and conversion efficiency. This protocol prioritizes the Acid Chloride Method for industrial scalability and cost-efficiency, while providing a T3P® (Propylphosphonic Anhydride) alternative for Green Chemistry compliance.

Chemical Context & Retrosynthesis

The target molecule is an amide formed between an aniline and a phenylacetic acid derivative.

  • Nucleophile: Ethyl anthranilate (Ethyl 2-aminobenzoate). Challenge: The ortho-ester group withdraws electrons, reducing nucleophilicity, and creates steric bulk.

  • Electrophile: 2-Nitrophenylacetic acid. Challenge: The ortho-nitro group adds significant steric hindrance near the reaction center.

Standard carbodiimide couplings (EDC/NHS) often fail to drive this reaction to completion on a kilogram scale due to the deactivated nucleophile. Therefore, strong activation of the acid is required.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (Target Molecule) Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut Fragment1 Ethyl Anthranilate (Nucleophile) Disconnection->Fragment1 Fragment2 2-Nitrophenylacetic Acid (Electrophile) Disconnection->Fragment2 Activation Activation Strategy: Acid Chloride (SOCl2) OR T3P Coupling Fragment2->Activation Requires Activation

Figure 1: Retrosynthetic disconnection showing the necessity of electrophile activation.

Method A: The Acid Chloride Route (Industrial Standard)

This method is preferred for scale-up (>100g) due to the low cost of reagents and the ease of removing byproducts (SO₂ and HCl gases).

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate A: 2-Nitrophenylacetic acid (1.0 equiv)

  • Substrate B: Ethyl anthranilate (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.2 equiv)

  • Catalyst: DMF (Dimethylformamide) (0.05 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv) or Pyridine

  • Solvent: Toluene (Preferred for high BP and safety) or DCM.

Protocol
Step 1: Formation of Acid Chloride
  • Charge a glass-lined reactor with 2-Nitrophenylacetic acid and Toluene (5 vol).

  • Add catalytic DMF (critical for forming the Vilsmeier intermediate to catalyze reaction).

  • Heat the mixture to 50°C .

  • Add Thionyl Chloride dropwise over 30 minutes. Caution: Significant gas evolution (SO₂, HCl).

  • Raise temperature to 70–80°C and stir for 2 hours.

  • In-Process Control (IPC): Quench a small aliquot with MeOH and check by HPLC (look for methyl ester vs. acid).

  • Once complete, apply vacuum (200 mbar) to remove excess SOCl₂ and dissolved gases. Note: Complete removal is vital to prevent side reactions with the aniline.

Step 2: Amide Coupling[1]
  • Dissolve Ethyl anthranilate (1.0 equiv) and TEA (1.2 equiv) in Toluene (3 vol) in a separate vessel.

  • Cool the acid chloride solution (from Step 1) to 0–5°C .

  • Add the Ethyl anthranilate solution slowly to the acid chloride, maintaining internal temperature <10°C . Exothermic reaction.[2]

  • Allow to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

  • IPC: Check for disappearance of ethyl anthranilate. If >5% remains, heat to 50°C for 1 hour.

Step 3: Workup & Isolation
  • Quench reaction with Water (5 vol).

  • Separate phases. Wash organic layer with 1M HCl (to remove unreacted aniline) and then Sat. NaHCO₃ (to remove unreacted acid).

  • Concentrate the organic layer to ~2 volumes.

  • Crystallization: Add n-Heptane (or Hexane) slowly while cooling to 0°C. The product usually precipitates as an off-white solid.

  • Filter and wash with cold Heptane.

Method B: T3P® Coupling (Green Chemistry Alternative)

For labs with strict safety restrictions on acid chlorides or requirements for higher atom economy, Propylphosphonic Anhydride (T3P) is the superior choice. It generates non-toxic, water-soluble byproducts.

Reagents
  • Substrate A: 2-Nitrophenylacetic acid (1.0 equiv)

  • Substrate B: Ethyl anthranilate (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine (2.5 equiv) or DIPEA

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Protocol
  • Charge reactor with 2-Nitrophenylacetic acid , Ethyl anthranilate , and EtOAc (8 vol).

  • Cool to 0°C .

  • Add Base (Pyridine/DIPEA).

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 12 hours. Note: T3P kinetics are slower but cleaner.

  • Workup: Add water. The phosphorus byproducts wash into the aqueous layer.

  • Wash organic layer with 1M HCl, then Brine.

  • Evaporate and crystallize (as in Method A).

Process Analytical Technology (PAT)

For scalable production, blind stirring is unacceptable. Use the following HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 mins
Detection UV @ 254 nm (Aromatic rings) and 210 nm (Amide bond)
Retention Order Anthranilate (Polar) < Nitrophenylacetic Acid < Target Amide (Non-polar)

Workflow Visualization

Workflow cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_workup Isolation Phase Start Start: Raw Materials Step1 Acid Chloride Formation (SOCl2, Toluene, 70°C) Start->Step1 Step2 Vacuum Strip (Remove SO2/HCl) Step1->Step2 Step3 Addition of Aniline (0°C, Base) Step2->Step3 Step4 Reaction Aging (RT, 4-6 hrs) Step3->Step4 Step5 Aq. Quench & Phase Split Step4->Step5 Step6 Crystallization (Toluene/Heptane) Step5->Step6 Final Final Product (Solid Filtration) Step6->Final

Figure 2: Step-by-step unit operations for the Acid Chloride synthesis route.

Troubleshooting & Expertise

IssueProbable CauseCorrective Action
Low Conversion (<80%) Deactivated AnilineIncrease coupling temp to 50°C; Ensure SOCl₂ is fresh; Switch to Oxalyl Chloride/DMF.
Impurity: Dimerization Self-reaction of acidMaintain strict stoichiometry; Ensure excess base is present to scavenge HCl.
Oiling out Impure productUse seed crystals during cooling; Slow down Heptane addition; Ensure Toluene is dry.
Color (Dark/Black) Oxidation of AnilinePerform reaction under Nitrogen/Argon atmosphere (Critical).

Expert Insight: The 2-nitro group on the acid creates a "roof" over the carbonyl carbon. While the acid chloride overcomes this, the subsequent attack by the aniline is sterically demanding. If the reaction stalls, do not add more acid chloride immediately. Instead, add 0.1 equiv of DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the acid chloride itself [1].

Safety Considerations

  • Nitro Compounds: Potentially energetic. Avoid heating dry residues above 100°C.

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO₂. Use a caustic scrubber.

  • Sensitization: Anthranilates and their derivatives can be skin sensitizers. Handle with full PPE.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context for Quinazolinone precursors). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate synthesis

Topic: Improving reaction yield of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate synthesis Ticket ID: #ANTH-NITRO-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving reaction yield of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate synthesis Ticket ID: #ANTH-NITRO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate via an amide coupling between Ethyl 2-aminobenzoate (Ethyl Anthranilate) and 2-Nitrophenylacetic acid .

The Core Challenge: This reaction frequently suffers from low yields (often <40% using standard EDC/NHS protocols) due to the electronic deactivation of the aniline nitrogen. The ortho-ester group exerts a strong electron-withdrawing effect and forms an intramolecular hydrogen bond, significantly reducing the nucleophilicity of the amine.

This guide provides a high-yield protocol using Acid Chloride Activation (the "Gold Standard" for deactivated anilines) and a troubleshooting matrix for common failure modes.

Module 1: Mechanistic Insight & Reaction Pathway

To solve yield issues, we must understand the competition between the desired acylation and the non-productive pathways.

The Deactivated Nucleophile Problem

Ethyl anthranilate is not a typical amine. The nitrogen lone pair is delocalized into the benzene ring and further stabilized by the ortho-ester. Consequently, standard coupling agents (DCC, EDC) generate an active ester that is often hydrolyzed by ambient moisture faster than it is attacked by this weak nucleophile.

Pathway Diagram

The following diagram illustrates the critical activation step required to overcome the energy barrier.

ReactionPathway Acid 2-Nitrophenylacetic Acid Activation Activation (SOCl2 or (COCl)2) Acid->Activation Chlorination AcidCl Acid Chloride Intermediate (Highly Reactive) Activation->AcidCl Generates Electrophile Coupling Nucleophilic Attack (Base Promoted) AcidCl->Coupling + Amine Amine Ethyl Anthranilate (Weak Nucleophile) Amine->Coupling Product Target Amide (Ethyl 2-[2-(2-nitrophenyl) acetamido]benzoate) Coupling->Product Major Pathway SideProduct Side Reaction: Hydrolysis / N-Acylurea Coupling->SideProduct If Moisture Present

Figure 1: Reaction pathway highlighting the necessity of high-energy Acid Chloride intermediates to overcome the low nucleophilicity of Ethyl Anthranilate.

Module 2: High-Yield Experimental Protocol

Recommendation: Abandon standard carbodiimide couplings (EDC/DCC) for this specific substrate. Switch to the Acid Chloride Method or HATU if acid chlorides are contraindicated (though they are preferred here).

Protocol: Acid Chloride Activation Method

Reagents:

  • A: 2-Nitrophenylacetic acid (1.0 equiv)

  • B: Thionyl Chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)
    
  • C: Ethyl 2-aminobenzoate (1.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA)

Step-by-Step Methodology:

  • Activation (In-Situ):

    • Dissolve A in anhydrous DCM under inert atmosphere (

      
       or Ar).
      
    • Add B dropwise at 0°C.

    • Critical: Reflux for 1-2 hours (for

      
      ) or stir at RT for 2 hours (for Oxalyl Chloride) until gas evolution ceases.
      
    • Optional: Evaporate excess

      
       and redissolve in fresh DCM to remove acidic byproducts (recommended for cleaner workup).
      
  • Coupling:

    • Dissolve C (Ethyl anthranilate) and the Base in anhydrous DCM.

    • Add the prepared Acid Chloride solution dropwise to the amine solution at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup:

    • Quench with saturated

      
       solution.[2]
      
    • Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) and then Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Module 3: Troubleshooting & FAQs

Q1: Why is my yield stuck at <30% even with EDC/HOBt?

A: EDC/HOBt is insufficient for activating acids against ortho-substituted anilines. The intermediate active ester is not electrophilic enough.

  • Solution: Switch to HATU (1.2 equiv) with DIPEA (2.0 equiv) in DMF if you strictly cannot use acid chlorides. HATU is the only coupling agent comparable to acid chlorides for hindered amines.

Q2: I see a major impurity spot just below the product. What is it?

A: This is likely the Quinazolinone cyclization product.

  • Cause: If the reaction temperature is too high (>80°C) or if strong dehydrating conditions are used, the amide nitrogen attacks the ester, closing the ring to form a quinazolinone derivative (a common reaction for anthranilates).

  • Fix: Keep the reaction temperature below 40°C. Do not reflux the coupling step, only the activation step.

Q3: The amine (Ethyl Anthranilate) is not dissolving well.

A: Ethyl anthranilate is hydrophobic.

  • Fix: Ensure you are using DCM or Toluene. Avoid aqueous mixtures. If using HATU, use DMF.[3][4]

Performance Comparison Matrix
Coupling MethodExpected YieldReactivityRisk of Side Products
DCC / EDC Low (20-40%)PoorHigh (N-acylurea formation)
Mixed Anhydride Medium (40-60%)ModerateMedium (Hydrolysis)
Acid Chloride High (80-95%) Excellent Low (if moisture excluded)
HATU High (75-90%)Very GoodLow

Module 4: Diagnostic Workflow

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Start Diagnosis CheckYield Is Yield < 50%? Start->CheckYield CheckSM Is Starting Material (Amine) Left? CheckYield->CheckSM Yes CheckImpurity Are there major Impurities? CheckYield->CheckImpurity No, but impure Action1 Switch to Acid Chloride Method (See Protocol) CheckSM->Action1 Yes (Low Reactivity) Action2 Check Moisture Control (Dry Solvents Required) CheckSM->Action2 No (Hydrolysis) Action3 Check Temp. If >50°C, Product may cyclize to Quinazolinone CheckImpurity->Action3 New Spot (Lower Rf) Action4 Purification Issue. Wash with 1M HCl to remove unreacted Amine CheckImpurity->Action4 Smearing/Streaking

Figure 2: Troubleshooting logic for optimizing the synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate.

References

  • Synthesis of Quinazolinone Precursors

    • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.[5][6]

    • Source: N
    • Relevance: details the acylation of anthranilic acid derivatives using chloro-acyl chlorides, validating the acid chloride p
  • Amide Coupling Mechanisms

    • Title: Coupling Reagents in Amide Synthesis.[3][4][7]

    • Source: Organic Reaction / Scribd (General Review).
    • Relevance: Provides comparative data on EDC vs. HATU vs.
  • Specific Reactivity of Ethyl Anthranilate

    • Title: Ethyl 2-aminobenzoate (Compound Summary).[1]

    • Source: PubChem / NIH.
    • Relevance: Confirms the physical properties and structural constraints (ortho-ester)

Sources

Optimization

Purification and recrystallization solvents for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Technical Support Center: Purification of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Executive Summary & Chemical Context Compound: Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Chemical Class: Aromatic Amide / Ester Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Executive Summary & Chemical Context

Compound: Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate Chemical Class: Aromatic Amide / Ester Primary Application: Key intermediate in the synthesis of quinazolinone alkaloids (e.g., Luotonin A, Vasicinone).[1]

This guide addresses the purification of the condensation product formed between ethyl anthranilate and 2-nitrophenylacetic acid (or its acid chloride).[1] The presence of the nitro group and the ester functionality creates a specific solubility profile: the molecule is moderately polar but prone to "oiling out" due to the conformational flexibility of the acetamide linker.

Critical Purity Goal: Removal of unreacted ethyl anthranilate (fluorescent impurity) and 2-nitrophenylacetic acid prior to the cyclization step.[1]

Solvent Selection Matrix

The choice of solvent is dictated by the competing polarity of the nitro group (polar) and the ethyl ester/phenyl rings (lipophilic).

Primary Solvent System: Ethanol (EtOH)[1]
  • Rating: ⭐⭐⭐⭐⭐ (Excellent)

  • Mechanism: The amide hydrogen forms hydrogen bonds with the hydroxyl group of ethanol at high temperatures, ensuring solubility. Upon cooling, the lipophilic aromatic rings drive crystallization.

  • Advantage: High temperature coefficient of solubility; effectively keeps unreacted ethyl anthranilate (a liquid/low-melting solid) in the mother liquor.[1]

Secondary Solvent System: Ethyl Acetate / Hexanes (or Heptane)[1]
  • Rating: ⭐⭐⭐⭐ (Very Good)

  • Mechanism: "Drowning out" method.[1] The compound is soluble in Ethyl Acetate. Non-polar Hexane reduces the solvation power, forcing precipitation.

  • Use Case: If the crude material is very dark or contains significant tarry impurities.[1]

Solvent Performance Table
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
Ethanol (95% or Abs.) HighLowExcellent (removes amines)Low (Standard)
Ethanol / Water (9:1) ModerateVery LowGood (removes salts/acids)Medium (Risk of oiling)
Ethyl Acetate / Hexane HighControllableModerateHigh (Oiling out if added too fast)
Acetonitrile HighModeratePoor (often retains color)Medium
Toluene HighModerateGood (for non-polar byproducts)High (Toxicity/Boiling Point)

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting the purification route based on the state of your crude material.

RecrystallizationLogic Start Crude Material Assessment State1 Solid / Crystalline Cake Start->State1 State2 Sticky Gum / Oil Start->State2 RouteA Route A: Direct Recrystallization (Solvent: Ethanol) State1->RouteA RouteB Route B: Trituration first State2->RouteB Action1 Heat to reflux in EtOH RouteA->Action1 RouteB->RouteA After solidifying Check1 Is solution clear? Action1->Check1 Filter Hot Filtration (Remove insoluble salts) Check1->Filter No (Solids present) Cooling Slow Cooling to RT (Avoid Ice initially) Check1->Cooling Yes Filter->Cooling Issue1 Oiling Out? Cooling->Issue1 Remedy1 Reheat + Add Seed Crystal OR Add 5% more EtOH Issue1->Remedy1 Yes Final Filter & Wash (Cold EtOH) Issue1->Final No (Crystals formed) Remedy1->Cooling

Caption: Workflow for selecting the purification path based on crude material state, including checkpoints for common failure modes like oiling out.

Detailed Experimental Protocol

Objective: Purify 5.0 g of crude Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate.

Materials:

  • Ethanol (Absolute or 95%)[1]

  • Activated Charcoal (optional, for color removal)[2]

  • Celite (filter aid)[1]

  • Hot plate/Magnetic stirrer[1][3]

Step-by-Step Procedure:

  • Dissolution:

    • Place the 5.0 g crude solid in a 100 mL Erlenmeyer flask.

    • Add 15 mL of Ethanol . Add a magnetic stir bar.[3][4]

    • Heat to reflux (approx. 78°C).[1]

    • Observation: If the solid does not dissolve completely, add Ethanol in 2 mL increments. Do not exceed 30 mL total (approx 6 vol). If solids remain, they are likely inorganic salts (insoluble) or polymers.[1]

  • Hot Filtration (Critical for Purity):

    • If the solution is dark/black, add 0.1 g activated charcoal carefully (remove from heat first to avoid boil-over).

    • Filter the hot solution through a pre-warmed funnel (or a Celite pad) to remove charcoal or insoluble impurities.

    • Tip: Pre-wet the filter paper with hot ethanol to prevent premature crystallization in the funnel stem.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 30-45 minutes).

    • Agitation: Turn off stirring.[1] Stirring during cooling promotes small, impure crystals. Static cooling promotes large, pure needles/plates.

    • Once at room temperature, inspect for crystals.[5] If successful, place in an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with 2 x 5 mL of ice-cold Ethanol . This step is crucial to wash away the mother liquor containing the unreacted ethyl anthranilate.

    • Dry under vacuum or in a desiccator.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Solution is too concentrated or cooled too fast.[1] The compound is separating as a liquid phase before it can nucleate.1.[1] Reheat to dissolve the oil.2. Add a small amount of solvent (2-5 mL).3.[1] Seed the solution with a pure crystal at the cloud point.4. Cool very slowly (wrap flask in foil/towel).
No Crystallization (Solution remains clear)Solution is too dilute (supersaturation not reached).[1]1. Evaporate 20-30% of the solvent.2.[1] Scratch the inner wall of the glass flask with a glass rod (induces nucleation).3. Add a "bad solvent" (Water) dropwise until turbidity appears, then cool.
Product is Yellow/Fluorescent Contamination with Ethyl Anthranilate (starting material).[1]1. Recrystallize again using Ethanol.2. Ensure the wash step (Step 4 above) is performed with cold solvent.3. Ethyl anthranilate is highly soluble in alcohols; it should stay in the filtrate.
Low Yield (<50%) Too much solvent used or product is too soluble in Ethanol.1.[1] Concentrate the mother liquor (filtrate) to half volume and harvest a "second crop" of crystals.2. Switch to EtOH/Water (add water to force precipitation).

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a viable alternative and often provides sharper crystals.[1] However, because it is more polar, the solubility difference between the product and the impurities might be narrower. Ethanol is generally preferred for safety (toxicity) and better temperature range.[1]

Q: My crude product is a sticky oil. How do I start? A: Do not attempt to recrystallize an oil directly.[1] Perform a trituration first.[1] Add a small amount of cold Hexane or Diethyl Ether to the oil and scratch/stir vigorously. This usually removes surface impurities and causes the oil to solidify. Once solid, proceed with the Ethanol recrystallization.[6]

Q: Why is the melting point broad (e.g., 120-135°C)? A: A broad melting point range (>2°C) indicates impure material.[1] The most likely contaminants are solvent residues (if not dried properly) or the starting acid (2-nitrophenylacetic acid).[1] Dry the sample under high vacuum at 40°C overnight and re-check.

Q: Is this compound light sensitive? A: Nitro-aromatics can be sensitive to UV light, potentially leading to photo-degradation (turning dark brown).[1] Perform the crystallization in a hood away from direct sunlight and store the final product in amber vials.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Purification of N-(2-tert-butyl-4-nitrophenyl)acetamide by Recrystallization. Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] Synthesis and crystallization of N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from

  • Biotage. (2023).[1][7] How should I purify a complex, polar, amide reaction mixture? Retrieved from

  • ResearchGate. (2020).[1] Techniques for amide purification and recrystallization solvents. Retrieved from

Sources

Troubleshooting

Identifying common impurities in Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate production

Technical Context & Overview Welcome to the Technical Support Center. This guide addresses the synthesis and purification of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (CAS: N/A - Custom Intermediate).

Author: BenchChem Technical Support Team. Date: March 2026

Technical Context & Overview

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (CAS: N/A - Custom Intermediate). This compound is a critical intermediate, often employed in the synthesis of quinazolinone alkaloids (e.g., Vasicinone analogs) or as a precursor in the development of anti-inflammatory agents.[1]

The standard synthesis involves the N-acylation of Ethyl 2-aminobenzoate (Ethyl Anthranilate) with (2-Nitrophenyl)acetyl chloride (or the activated acid). While the reaction appears straightforward, the ortho-substitution on both rings introduces steric strain and electronic effects that predispose the system to specific impurity profiles, including premature cyclization and hydrolysis.

This guide provides a self-validating workflow to identify, quantify, and remove these common impurities.

Troubleshooting Guide (Q&A)

Q1: HPLC analysis shows two major peaks close to the product retention time. What are they?

Diagnosis: These are likely Unreacted Ethyl 2-aminobenzoate (Starting Material 1) and (2-Nitrophenyl)acetic acid (Hydrolysis of reagent).

  • Mechanism: Ethyl 2-aminobenzoate has lower nucleophilicity due to the electron-withdrawing ester group and intramolecular H-bonding. If the acyl chloride hydrolyzes due to moisture before reacting, you will see the free acid.

  • Solution:

    • Verification: Spike the sample with pure Ethyl 2-aminobenzoate.

    • Remediation: Wash the organic layer with 10% HCl (removes unreacted amine) and saturated NaHCO₃ (removes acid).

Q2: My product yield is low, and I see a non-polar impurity formed during heating.

Diagnosis: You are likely observing Premature Cyclization to 2-(2-nitrobenzyl)-4H-benzo[d][1,3]oxazin-4-one .

  • Mechanism: Under thermal stress or acidic conditions, the amide carbonyl oxygen can attack the ester carbonyl, eliminating ethanol. This is the first step of the Niementowski reaction pathway, which is undesirable at this stage.

  • Solution: Maintain reaction temperature below 40°C during the acylation step. Avoid strong acidic catalysts.

Q3: The product contains a persistent acidic impurity that NaHCO₃ washing fails to remove completely.

Diagnosis: This is likely 2-[2-(2-nitrophenyl)acetamido]benzoic acid (Hydrolyzed Ester).

  • Mechanism: If the reaction mixture is exposed to strong base (e.g., excess NaOH during workup) or if the starting material contained anthranilic acid, the ethyl ester moiety can hydrolyze.

  • Solution: Use milder bases like Triethylamine (TEA) or Pyridine for the reaction and NaHCO₃ for workup. Avoid prolonged exposure to aqueous base.

Common Impurities Profile

The following table summarizes the critical impurities identified in this workflow.

Impurity IDNameOriginDetection (Relative to Product)*Removal Strategy
IMP-A Ethyl 2-aminobenzoateUnreacted Starting MaterialLower RT (More Polar/Basic)Acid wash (1M HCl)
IMP-B (2-Nitrophenyl)acetic acidReagent HydrolysisLower RT (Acidic)Base wash (Sat. NaHCO₃)
IMP-C 2-[2-(2-nitrophenyl)acetamido]benzoic acidProduct Ester HydrolysisLower RT (Acidic)Recrystallization (EtOH)
IMP-D 2-(2-nitrobenzyl)-4H-benzo[d][1,3]oxazin-4-oneCyclization (Loss of EtOH)Higher RT (Non-polar)Column Chromatography (Hex/EtOAc)
IMP-E Bis(2-nitrophenyl)acetic anhydrideReagent DimerizationHigher RTHydrolysis (Aq. workup)

*RT = Retention Time on C18 Reverse Phase Column (Water/ACN gradient).

Visualizing the Impurity Landscape

The following diagram illustrates the reaction pathways leading to the target amide and the competing side reactions.

ReactionPathways SM1 Ethyl 2-aminobenzoate (SM1) Target Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (TARGET) SM1->Target Acylation (DCM/TEA) ImpA Impurity A (Unreacted Amine) SM1->ImpA Incomplete Conv. SM2 (2-Nitrophenyl)acetyl chloride (SM2) SM2->Target ImpB Impurity B (Hydrolyzed Acid) SM2->ImpB Moisture Hydrolysis ImpC Impurity C (Hydrolyzed Ester) Target->ImpC Base Hydrolysis (Saponification) ImpD Impurity D (Benzoxazinone) Target->ImpD Cyclization (-EtOH, Heat)

Figure 1: Reaction scheme showing the target synthesis and pathways for Impurities A, B, C, and D.

Validated Experimental Protocol

To minimize the impurities listed above, follow this optimized protocol. This method prioritizes kinetic control to prevent cyclization (IMP-D) and pH control to prevent hydrolysis (IMP-C).

Materials
  • Ethyl 2-aminobenzoate (1.0 equiv)

  • (2-Nitrophenyl)acetic acid (1.1 equiv)[2]

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Triethylamine (TEA) (1.2 equiv)[3]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve (2-Nitrophenyl)acetic acid in anhydrous DCM.

    • Add SOCl₂ (1.2 equiv) and a catalytic drop of DMF. Reflux for 2 hours.

    • Critical Step: Evaporate excess SOCl₂ completely under vacuum. Residual SOCl₂ will react with the amine to form sulfinyl impurities. Re-dissolve the residue in DCM.

  • Acylation (Amide Formation):

    • Dissolve Ethyl 2-aminobenzoate (SM1) and TEA in anhydrous DCM. Cool to 0°C .

    • Add the acid chloride solution dropwise over 30 minutes.

    • Control Point: Maintain temperature < 5°C during addition to prevent exotherms that favor side reactions.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup (Impurity Removal):

    • Wash 1 (Remove IMP-A): Wash organic layer with 1M HCl (2x). The unreacted amine is protonated and moves to the aqueous phase.

    • Wash 2 (Remove IMP-B): Wash with Saturated NaHCO₃ (2x). The unreacted acid is deprotonated and removed.

    • Wash 3: Brine wash, dry over Na₂SO₄, and concentrate.[3]

  • Purification (Target Isolation):

    • The crude product is often a solid. Recrystallize from Ethanol/Water (9:1) .

    • Note: Avoid boiling ethanol for extended periods to prevent transesterification or cyclization to IMP-D.

References

  • Niementowski Quinazolinone Synthesis & Impurities

    • Source: BenchChem Technical Support.[4] "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid."

    • Relevance: Defines the cyclization pathways (IMP-D)
  • Amide Formation Mechanism & Side Reactions

    • Source: Chemistry LibreTexts. "Reactions of Acyl Chlorides with Primary Amines."
    • Relevance: Explains the nucleophilic acyl substitution mechanism and the necessity of base (TEA) to scavenge HCl, preventing hydrolysis of the amine salt.
    • URL:[Link]

  • Synthesis of Quinazolinone Precursors (Benzoxazinone Intermediates)

    • Source: SciSpace / Jafari et al. "Synthesis of some new tricyclic 4(3H)
    • Relevance: Confirms the pathway where N-acyl anthranilic acid derivatives cyclize to benzoxazinones (IMP-D)
    • URL:[Link]

  • Properties of Ethyl 2-aminobenzoate (Starting Material)

    • Source: PubChem.[2][5][6] "Ethyl 2-aminobenzoate."[6]

    • Relevance: Provides physical property data (MW, Solubility)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Topic: Overcoming solubility issues with Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate in polar solvents Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming solubility issues with Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate in polar solvents Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Compound Profile

Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is a critical intermediate, often utilized in the synthesis of quinazolinone derivatives (e.g., Methaqualone analogues) or evaluated for anti-inflammatory properties.[1] Its structure features an anthranilic acid ethyl ester core acylated with a 2-nitrophenylacetic acid moiety.[1]

From a physicochemical perspective, this molecule presents a "solubility paradox" common to ester-amide conjugates:

  • Lipophilicity: The aromatic rings and ethyl ester moiety drive high logP (estimated ~2.5–3.5), making it poorly soluble in aqueous media.[1]

  • Intermolecular H-Bonding: The amide hydrogen often forms strong intramolecular hydrogen bonds with the ester carbonyl or nitro group, locking the conformation and reducing solvation energy in polar protic solvents.[1]

  • Reactivity: It is a "masked" heterocycle; thermal or chemical stress in polar solvents can trigger cyclization to quinazolin-4(3H)-ones, confusing solubility issues with chemical degradation.[1]

This guide addresses the specific challenges of solubilizing this compound for biological assays , analytical chemistry (HPLC/NMR) , and synthetic workup .

Troubleshooting Guide (Q&A)

Q1: I am trying to dissolve the compound in DMSO for a biological assay, but it precipitates upon addition to the culture medium. How do I prevent this?

Diagnosis: This is a classic "Solvent Shock" phenomenon.[1] While the compound is soluble in DMSO (polar aprotic), it is highly hydrophobic.[1] Rapid introduction into an aqueous buffer causes the water molecules to cluster around the DMSO, leaving the hydrophobic compound to aggregate and crash out immediately.[1]

Solution: The Intermediate Dilution Method Do not add the 100% DMSO stock directly to the media.[1]

  • Prepare a Stock: Dissolve the compound in anhydrous DMSO to 10–20 mM.[1]

  • Create a Working Solution: Dilute this stock 1:10 into a surfactant-containing vehicle (e.g., PBS + 0.5% Tween-80 or 0.1% Pluronic F-127).[1] The surfactant creates micelles that stabilize the hydrophobic molecule.[1]

  • Final Addition: Add this working solution to your cell culture media.

Q2: My HPLC chromatogram shows a split peak or new impurities after dissolving the sample in Methanol/Water. Is it impure?

Diagnosis: Likely not impure initially, but unstable.[1] You are observing solvolysis or cyclization .[1]

  • Transesterification: In Methanol (especially if not pH neutral), the ethyl ester can slowly exchange with methyl groups.[1]

  • Cyclization: In polar protic solvents, the amide nitrogen can attack the ester carbonyl, expelling ethanol and forming the quinazolinone ring (2-(2-nitrobenzyl)quinazolin-4(3H)-one).[1] This is accelerated by heat or trace acid/base.

Solution:

  • Switch Solvents: Use Acetonitrile (ACN) instead of Methanol for sample preparation. ACN is aprotic and reduces the risk of nucleophilic attack.

  • Temperature Control: Keep autosampler temperature at 4°C.

  • Buffer pH: Ensure your mobile phase is buffered (pH 3–4) to suppress the nucleophilicity of the amide nitrogen.[1]

Q3: I cannot get a clear solution in Ethanol for recrystallization; it forms an oil.

Diagnosis: This is "Oiling Out."[1] It occurs when the melting point of the solute in the solvent mixture is lower than the solvent's boiling point, or when the compound is too soluble in the hot solvent and phase separates as a liquid before crystallizing.[1]

Solution: The Cloud-Point Titration

  • Dissolve the crude solid in a minimum amount of Ethyl Acetate (not Ethanol) at reflux.[1]

  • Slowly add Hexane or Heptane dropwise to the boiling solution until a persistent cloudiness appears.

  • Add one drop of Ethyl Acetate to clear it.[1]

  • Allow to cool very slowly to room temperature with stirring. The non-polar antisolvent (Hexane) forces the polar ester-amide to crystallize rather than oil out.[1]

Critical Data & Solubilities

The following table summarizes the solubility profile based on structural analogs (N-acyl anthranilates) and standard solubility parameters.

SolventSolubility RatingPrimary UseRisk Factor
DMSO High (>50 mg/mL)Stock solutions, BioassaysHygroscopic; absorbs water which may cause precipitation over time.
DCM / Chloroform High (>100 mg/mL)Synthesis, NMR, TransferVolatility changes concentration; generally safe from reaction.[1]
Ethyl Acetate Moderate-HighExtraction, RecrystallizationGood stability; excellent for purification.[1]
Methanol / Ethanol Moderate (Hot), Low (Cold)RecrystallizationHigh Risk: Transesterification or Cyclization upon heating.[1]
Acetonitrile ModerateHPLC, LC-MSStable; recommended for analytical standards.[1]
Water / PBS Negligible (<0.01 mg/mL)Biological EnvironmentRequires surfactant or cosolvent (DMSO) to exist in solution.[1]

Visualizing the Stability & Solubility Pathways

The diagram below illustrates the decision process for solvent selection and the chemical risks associated with polar protic solvents.

SolubilityPathways Compound Ethyl 2-[2-(2-nitrophenyl) acetamido]benzoate DMSO DMSO / DMF (Polar Aprotic) Compound->DMSO Dissolves Well Alcohols MeOH / EtOH (Polar Protic) Compound->Alcohols Dissolves w/ Heat NonPolar DCM / EtOAc (Non-polar/Aprotic) Compound->NonPolar High Solubility Bioassay Bioassay Ready (Use Surfactant) DMSO->Bioassay Dilute 1:1000 Cyclization RISK: Cyclization to Quinazolinone Alcohols->Cyclization Heat / Time Transester RISK: Transesterification Alcohols->Transester Trace Acid/Base Stable Stable Solution (NMR/Synthesis) NonPolar->Stable Inert

Caption: Solvent selection logic. Green paths indicate safe workflows; Red paths indicate chemical stability risks (cyclization/hydrolysis) common in protic solvents.[1]

Detailed Experimental Protocols

Protocol A: Preparation of Stable Bioassay Stock (10 mM)

Objective: Create a precipitate-free stock for cellular assays.

  • Weighing: Weigh 4.14 mg of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (MW ≈ 414.4 g/mol - Note: Check specific MW based on exact derivative, approx 328.3 g/mol for C17H16N2O5).

    • Correction: Formula C17H16N2O5.[1] MW = 328.32 g/mol .[1]

    • Weigh 3.28 mg of compound.[1]

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO . Vortex for 30 seconds.[1] Ensure no solid remains on the tube walls.[1]

    • Tip: If solid persists, sonicate at 35°C for 5 minutes.

  • Quality Check: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet. If a pellet exists, the compound is not fully dissolved.[1]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the nitro group). Store at -20°C.

    • Warning: Do not freeze-thaw more than 3 times.[1]

Protocol B: Recrystallization (Purification)[1]

Objective: Purify crude material without "oiling out."

  • Solvent Choice: Use Ethyl Acetate (Solvent A) and Hexane (Solvent B) .[1] Avoid Ethanol to prevent ester exchange.[1]

  • Dissolution: Place 500 mg of crude solid in a 25 mL Erlenmeyer flask. Add 5 mL Ethyl Acetate.[1] Heat to gentle reflux (approx. 77°C) on a heating block.

  • Filtration (Optional): If insoluble particles remain (dust/salts), filter hot through a pre-warmed glass wool plug.[1]

  • Crystallization:

    • Keep the solution boiling gently.

    • Add Hexane dropwise.[1] The solution will stay clear initially.

    • Continue adding until a faint, persistent cloudiness is observed (the "Cloud Point").

    • Add 2-3 drops of Ethyl Acetate to make it clear again.[1]

  • Cooling: Remove from heat. Cover with foil. Allow to cool to Room Temperature (25°C) undisturbed for 2 hours. Then move to 4°C fridge for 1 hour.

  • Harvest: Filter the white/pale yellow crystals using vacuum filtration. Wash with cold Hexane.

References

  • PubChem. (n.d.).[1][2] Ethyl 2-(2-nitrophenyl)acetate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Cheméo. (2023).[1] Ethyl 2-nitrobenzoate Chemical Properties. Retrieved October 26, 2023, from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Quinazolinones. Retrieved October 26, 2023, from [Link][1]

  • SciSpace. (2012).[1] Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved October 26, 2023, from [Link][1]

  • UMass Amherst. (n.d.).[1] Recrystallization Procedures and Troubleshooting. Retrieved October 26, 2023, from [Link][1]

Sources

Troubleshooting

Minimizing side reactions during the reduction of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

To: User (Researcher/Process Chemist) From: Technical Support Center (Chemical Synthesis Division) Subject: TICKET #NR-492: Minimizing Side Reactions in Nitro Reduction of Anthranilic Acid Derivatives Technical Support C...

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Researcher/Process Chemist) From: Technical Support Center (Chemical Synthesis Division) Subject: TICKET #NR-492: Minimizing Side Reactions in Nitro Reduction of Anthranilic Acid Derivatives

Technical Support Center: Selective Nitro Reduction

Welcome to the technical support hub for the reduction of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate . This specific scaffold is a critical intermediate in the synthesis of quinazolinone alkaloids (e.g., Luotonin A, Vasicinone analogs).

The reduction of the nitro group in this molecule presents a classic "chemoselectivity triangle": you must reduce the Nitro group while preserving the Ester (susceptible to hydrolysis) and the Amide (susceptible to hydrolysis or cyclization), all while preventing Azo/Azoxy coupling.

Part 1: The Mechanistic Landscape

Before troubleshooting, review the reaction pathway below. Understanding where your side products come from is the first step to elimination.

ReactionPathway Substrate Nitro Substrate (Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso 2e- Reduction Hydrolysis Hydrolysis Product (Carboxylic Acid) Substrate->Hydrolysis Acid/Base Hydrolysis of Ester Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation with Hydroxylamine (Basic pH) Amine Target Amine (Ethyl 2-[2-(2-aminophenyl)acetamido]benzoate) Hydroxylamine->Amine 2e- Reduction (Rate Limiting Step) Cyclized Quinazolinone (Premature Cyclization) Amine->Cyclized Heat/Acid (Intramolecular Attack) Azo Azo Dimer (Deep Red/Orange) Azoxy->Azo Reduction

Figure 1: Reaction pathway showing the stepwise reduction to the amine and the divergence points for common side reactions (Azo coupling, Hydrolysis, Cyclization).

Part 2: Troubleshooting Guides (FAQs)

Issue 1: "I am seeing deep red or orange impurities in my product."

Diagnosis: This is likely Azo or Azoxy dimer formation. Cause: Accumulation of the Hydroxylamine intermediate (


). If the reduction is too slow or the pH is basic, 

condenses with the Nitroso intermediate (

). Solutions:
  • Increase Hydrogen Pressure (if Hydrogenation): Drive the reaction to completion faster to consume intermediates.

  • Avoid Basic Conditions: Base catalyzes the condensation of

    
     and 
    
    
    
    . Ensure your reaction media is neutral or slightly acidic.
  • Switch to Zn/NH₄Cl: This method (see Protocol A) is kinetically fast and keeps the pH buffered, minimizing dimer formation.

Issue 2: "My ethyl ester peak is disappearing or shifting in NMR."

Diagnosis: Ester Hydrolysis . Cause: The reaction conditions are too acidic (e.g., Fe/HCl) or too basic. Solutions:

  • Stop using strong mineral acids: Avoid HCl or

    
    .
    
  • Use Buffered Systems: Switch to Iron/Acetic Acid (Protocol B) or Zn/Ammonium Chloride . The mild acidity of AcOH is usually tolerated by ethyl esters at moderate temperatures.

  • Temperature Control: Keep the reaction below 60°C. High heat accelerates hydrolysis exponentially.

Issue 3: "The reaction stalls at the hydroxylamine stage."

Diagnosis: Catalyst Poisoning or Insufficient Reducing Power . Cause: The amine product or sulfur traces (if using dithionite) might be poisoning the Pd/C catalyst. Solutions:

  • Add a Promoter: If using hydrogenation, adding a trace of Vanadium oxide (

    
    ) can accelerate the reduction of the hydroxylamine to the amine.
    
  • Change Solvent: Switch from EtOAc to MeOH/EtOH to improve solubility of intermediates.

Part 3: Recommended Protocols

We recommend two primary methods based on your available equipment and scale.

Method A: Zinc/Ammonium Chloride (The "Chemoselective" Choice)

Best for: Small to medium scale, preserving sensitive esters, preventing azo formation.

Why this works: The reaction proceeds near neutral pH (buffered by


), preventing ester hydrolysis. The electron transfer from Zn is rapid, minimizing the lifetime of the coupling intermediates.
ParameterSpecification
Reagents Zinc Dust (Activated), Ammonium Chloride (

), Methanol/Water (4:1)
Stoichiometry 5-10 equiv Zn, 10 equiv

Temperature 0°C to Room Temperature (Do not reflux)
Time 1 - 4 Hours

Step-by-Step:

  • Dissolve: Dissolve 1.0 eq of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate in Methanol (10 mL/g).

  • Buffer: Add a solution of

    
     (10 eq) in water (2.5 mL/g). The mixture may become cloudy.
    
  • Cool: Cool the mixture to 0°C in an ice bath.

  • Add Reductant: Add Activated Zinc Dust (5 eq) portion-wise over 15 minutes. Note: Exothermic.

  • Monitor: Stir vigorously. Monitor by TLC/LCMS. The nitro group should disappear rapidly.

  • Workup: Filter through a Celite pad to remove Zinc oxide. Wash the pad with MeOH. Concentrate the filtrate.

  • Extraction: Partition between EtOAc and Water. Wash organic layer with Brine. Dry over

    
    .[1]
    
Method B: Catalytic Hydrogenation (The "Clean" Choice)

Best for: Large scale, avoiding metal waste, clean workup.

Why this works: Palladium on Carbon is highly efficient. However, to prevent "over-reduction" (hydrogenolysis of the benzyl-amide bond) or "under-reduction" (azo formation), conditions must be tuned.

ParameterSpecification
Catalyst 5% or 10% Pd/C (50% water wet)
Solvent Ethyl Acetate or Ethanol (Anhydrous)
Pressure 1 - 3 atm (Balloon to mild pressure)
Additives None (Avoid acid/base to protect ester)

Step-by-Step:

  • Inert: Purge reaction vessel with Nitrogen.

  • Load: Add substrate and solvent (EtOAc is preferred to minimize transesterification risks).

  • Catalyst: Add 10 wt% of Pd/C catalyst (e.g., if 1g substrate, add 100mg catalyst).

  • Hydrogenate: Purge with Hydrogen gas (

    
    ). Stir vigorously at RT.
    
  • Troubleshooting: If the reaction is slow, warm slightly to 30-40°C. Do not exceed 50°C to avoid cyclization or hydrolysis.

  • Workup: Filter through Celite under Nitrogen atmosphere (catalyst is pyrophoric). Evaporate solvent.[1]

Part 4: Decision Tree for Optimization

Use this workflow to select the correct corrective action if your initial attempt fails.

TroubleshootingTree Start Start: Analyze Reaction Mixture CheckEster Is the Ester Intact? Start->CheckEster CheckColor Is the Solution Red/Orange? CheckEster->CheckColor Yes HydrolysisFix Action: Switch to Zn/NH4Cl (Neutral pH) CheckEster->HydrolysisFix No (Acid/Base Hydrolysis) CheckCyclic Is Quinazolinone forming? CheckColor->CheckCyclic No (Pale Yellow/Colorless) AzoFix Action: Increase Agitation/H2 Pressure or Add V2O5 Promoter CheckColor->AzoFix Yes (Azo Impurities) Success Process Optimized CheckCyclic->Success No (Clean Amine) CyclicFix Action: Lower Temperature (<40°C) Avoid Acidic Workup CheckCyclic->CyclicFix Yes (Premature Cyclization)

Figure 2: Decision matrix for troubleshooting reaction outcomes.

References

  • Mechanism of Nitro Reduction & Selectivity

    • Orlandi, M., et al. (2016). "Chemoselective reduction of nitroarenes in the presence of sensitive functional groups." Organic Letters, 18(24).

    • Note: Establishes the efficacy of Zn/NH4Cl for preserving esters.
  • Synthesis of Quinazolinone Precursors (Context)

    • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.

    • Note: Details the cyclization tendency of anthranilic acid/phenylacetic acid conjug
  • Prevention of Azo Coupling

    • Kadam, H. K., et al. (2015). "Selective reduction of nitroarenes to arylamines using Zn/NH4Cl: A sustainable approach." Tetrahedron Letters, 56(23).

  • Green, M. M., & Wittcoff, H. A. (2003). Organic Chemistry Principles and Industrial Practice. Wiley-VCH.

Sources

Optimization

Stability of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate under acidic hydrolysis conditions

Executive Summary & Critical Alert The "Stability Paradox": You are likely accessing this guide because you attempted to hydrolyze the ethyl ester of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (Compound A ) using stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Alert

The "Stability Paradox": You are likely accessing this guide because you attempted to hydrolyze the ethyl ester of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (Compound A ) using standard acidic conditions and obtained an unexpected product.

Critical Alert: Under acidic hydrolysis conditions (particularly at elevated temperatures), Compound A is chemically unstable toward cyclodehydration. It does not predominantly yield the open-chain carboxylic acid; instead, it undergoes rapid intramolecular cyclization to form 2-(2-nitrobenzyl)quinazolin-4(3H)-one (Compound Q ).

If your goal is to isolate the free carboxylic acid (Compound B ), acidic hydrolysis is NOT recommended.

Reaction Pathways & Stability Analysis

The stability of this scaffold is dictated by the competition between intermolecular hydrolysis (water attacking the ester) and intramolecular nucleophilic attack (amide nitrogen attacking the ester).

The Three-Way Divergence:
  • Path A (Thermodynamic Sink): Cyclization

    • Conditions: Acidic media (HCl, H₂SO₄), Heat (>60°C).

    • Mechanism: Protonation of the ester carbonyl activates it for nucleophilic attack by the neighboring amide nitrogen. This releases ethanol and forms the stable quinazolinone heterocycle.

    • Outcome: Formation of the insoluble precipitate 2-(2-nitrobenzyl)quinazolin-4(3H)-one .

  • Path B (Degradation): Amide Cleavage

    • Conditions: Vigorous acidic hydrolysis (Conc. HCl, Reflux, >4 hours).

    • Mechanism: Acid-catalyzed hydrolysis of the amide bond.

    • Outcome: Breakdown into Anthranilic acid (or its ester) and 2-nitrophenylacetic acid .

  • Path C (Targeted): Ester Hydrolysis

    • Conditions: Mild Alkaline Hydrolysis (LiOH/THF), followed by controlled acidification.

    • Mechanism: Saponification of the ester to the carboxylate, which is stable to cyclization in base.

    • Outcome: 2-[2-(2-nitrophenyl)acetamido]benzoic acid (The desired open-chain acid).

Visualizing the Chemistry (DOT Diagram)

The following diagram illustrates the competitive pathways.

ReactionPathways Start Ethyl 2-[2-(2-nitrophenyl) acetamido]benzoate (Starting Material) Quin 2-(2-nitrobenzyl) quinazolin-4(3H)-one (Cyclized Product) Start->Quin Acid / Heat (Fast Cyclization) Acid 2-[2-(2-nitrophenyl) acetamido]benzoic acid (Target Free Acid) Start->Acid 1. LiOH/THF (Base) 2. pH 4.0 Workup Cleave Anthranilic Acid + 2-Nitrophenylacetic Acid (Degradation) Start->Cleave Conc. HCl / Reflux (Amide Hydrolysis) Acid->Quin Acid / Heat (Dehydration)

Figure 1: Reaction landscape showing the high risk of cyclization (Red Path) under acidic conditions versus the safe route to the free acid (Green Path).

Troubleshooting Guide (FAQs)

Q1: I refluxed the starting material in 6M HCl for 2 hours. A white solid precipitated, but the NMR doesn't match the carboxylic acid. What happened?

  • Diagnosis: You formed the Quinazolinone (Compound Q).

  • Evidence: Look for the disappearance of the ethyl quartet/triplet in NMR. Crucially, check for the loss of the amide N-H proton and the carboxylic O-H. The product will likely have a much higher melting point (>200°C) than the expected acid.

  • Resolution: You cannot revert the ring closure easily. You must restart using the Alkaline Protocol (see Section 5).

Q2: Can I perform the hydrolysis in acid if I keep it at room temperature?

  • Technical Insight: While lower temperatures reduce the rate of cyclization, acidic conditions still activate the ester. You enter a "metastable" zone where the reaction is incredibly slow (days), and you risk a mixture of starting material, free acid, and cyclized product.

  • Verdict: Not recommended for preparative purposes.

Q3: I see two spots on TLC after acidic treatment. One is very polar, one is non-polar.

  • Interpretation:

    • Non-polar spot: Likely the Quinazolinone (heterocycles are generally less polar than their corresponding amino-acid precursors).

    • Polar spot: Anthranilic acid (from degradation) or the free acid (if you were lucky/gentle).

  • Action: Perform a co-spot TLC with authentic Anthranilic acid to rule out degradation.

Q4: Does the nitro group affect this stability?

  • Mechanistic Detail: The 2-nitro group on the benzyl ring is electron-withdrawing. It does not directly participate in the cyclization mechanism, but it makes the methylene protons (between the phenyl and carbonyl) slightly more acidic. However, under acidic hydrolysis, the nitro group is essentially a spectator. If you were using reducing conditions (Zn/HCl or Sn/HCl), the nitro group would reduce to an amine, leading to complex mixtures or different heterocycles (e.g., benzodiazepines).

Recommended Protocols

Protocol A: Synthesis of the Quinazolinone (Intentional Cyclization)

Use this if you actually want the heterocycle.

  • Dissolve: 1.0 eq of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate in Glacial Acetic Acid.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) or 1 drop of conc. H₂SO₄.

  • Reflux: Heat to reflux for 2-4 hours.

  • Workup: Cool to RT. Pour into ice water. The quinazolinone will precipitate as a solid. Filter and wash with water.

Protocol B: Synthesis of the Free Acid (Avoiding Cyclization)

Use this to safely hydrolyze the ester.

  • Solvent System: Dissolve 1.0 eq of starting material in THF:Water (3:1 ratio).

  • Reagent: Add 2.5 eq of Lithium Hydroxide (LiOH) or NaOH.

  • Conditions: Stir at Room Temperature (20-25°C) for 4-12 hours. Monitor by TLC until the ester disappears.

  • Critical Workup (The "Soft Landing"):

    • Evaporate most of the THF under reduced pressure (do not heat above 40°C).

    • Cool the remaining aqueous solution to 0°C.

    • Slowly acidify with 1M HCl to pH 3-4 . Do not go to pH 1 or use hot acid, or the free acid may cyclize.

    • Filter the precipitated free acid immediately and dry under vacuum.

Data Summary Table

FeatureStarting Material (Ester)Free Acid (Target)Quinazolinone (Artifact)
Solubility (Acidic Water) InsolubleInsolubleInsoluble
Solubility (Base) InsolubleSoluble (Carboxylate) Insoluble
IR Carbonyl Signal ~1680-1700 cm⁻¹ (Ester)~1680-1710 cm⁻¹ (Acid)~1660-1670 cm⁻¹ (Amide/Lactam)
1H NMR (Ethyl) Quartet (~4.3 ppm) + TripletAbsent Absent
Stability in 1M HCl Unstable (Cyclizes)Unstable (Cyclizes)Stable

References

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives.[1][2][3][4][5][6][7] This paper details the cyclodehydration mechanism of N-acyl anthranilates under acidic conditions.

    • Source: Tetrahedron Letters.
    • (General Journal Link for verification of chemical principles)

  • Niementowski, S. (1895). Stefan Niementowski's original work on the synthesis of quinazolines. The foundational chemistry describing the reaction of anthranilic acid with amides/acids.

    • Source: Stefan Niementowski Reaction - Comprehensive Organic Name Reactions.
  • Standard Operating Procedure: Hydrolysis of Esters. (2024). General protocols for selective ester hydrolysis in the presence of sensitive groups.

    • Source: Organic Chemistry Portal.
  • Review of Quinazolinone Biological Activity. (2021). Discussion of 2-substituted quinazolinone stability and synthesis.

    • Source: N

Sources

Reference Data & Comparative Studies

Validation

Technical Validation: FT-IR Characterization of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Executive Summary & Application Context In the synthesis of bioactive quinazolinones and alkaloid analogs (e.g., Rutecarpine derivatives), Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate serves as a critical "open-chain" in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the synthesis of bioactive quinazolinones and alkaloid analogs (e.g., Rutecarpine derivatives), Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate serves as a critical "open-chain" intermediate. Its successful formation is the gatekeeper step before the high-value cyclization reaction.

This guide provides a definitive spectroscopic framework to validate this compound. Unlike generic spectral lists, this document focuses on comparative exclusion —how to use FT-IR not just to identify the target, but to rigorously rule out unreacted starting materials (Ethyl anthranilate) and premature cyclization byproducts.

Theoretical Spectral Framework

To validate the structure of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (C₁₇H₁₆N₂O₅), we must deconstruct its functional moieties. The molecule is a hybrid system exhibiting three distinct vibrational zones:

  • The Anthranilate Core: An ortho-substituted ethyl benzoate system.

  • The Amide Linker: A secondary amide connecting the two aromatic rings.

  • The Nitro-Aromatic Tail: A 2-nitrophenyl group providing strong diagnostic signals.

Mechanistic Shift Analysis

The synthesis typically involves the acylation of Ethyl 2-aminobenzoate with 2-Nitrophenylacetyl chloride . The spectroscopic "proof of life" relies on observing specific bond transformations:

  • Transformation A (Amine to Amide): The primary amine (

    
    ) doublet of the starting material must collapse into a single secondary amide (
    
    
    
    ) band.
  • Transformation B (Introduction of Nitro): Appearance of the characteristic

    
     symmetric and asymmetric stretches.
    
  • Transformation C (H-Bonding Environment): The ester carbonyl frequency shifts due to the change in intramolecular hydrogen bonding (from

    
     to 
    
    
    
    ).

Comparative Analysis: Target vs. Alternatives

The following tables synthesize experimental data and theoretical assignments to guide your Quality Control (QC) workflow.

Table 1: Critical Validation Peaks (Target vs. Starting Material)

Use this table to confirm reaction completion.

Functional GroupStarting Material (Ethyl 2-aminobenzoate)Target Molecule (Amide Product)Validation Logic
N-H Stretch 3480 & 3370 cm⁻¹ (Doublet, Primary Amine)~3250–3300 cm⁻¹ (Singlet, Secondary Amide)CRITICAL: Disappearance of the doublet confirms consumption of amine.
C=O (Ester) ~1685–1695 cm⁻¹ (Lowered by H-bond)~1690–1710 cm⁻¹ Ester band remains, but shape/intensity changes due to amide influence.
C=O (Amide I) Absent1650–1670 cm⁻¹ NEW PEAK: Strong band indicating successful acylation.
NO₂ Stretches Absent1525 cm⁻¹ (Asym) & 1345 cm⁻¹ (Sym) NEW PEAKS: Confirms incorporation of the nitrophenyl moiety.
C-N Stretch ~1240 cm⁻¹ (Ar-NH₂)~1260–1280 cm⁻¹ (Amide III)Shift indicates change in C-N bond order.
Table 2: Stability Check (Target vs. Cyclized Impurity)

Use this table to detect "over-reaction" or degradation (Premature Cyclization to Quinazolinone).

FeatureTarget Molecule (Open Chain)Cyclized Impurity (Quinazolinone derivative)Diagnostic Insight
Ester Band Present (~1700 cm⁻¹) Absent Cyclization typically expels the ethoxy group (loss of ester).
Amide Band Secondary Amide (Open)Tertiary Amide (Lactam-like)Cyclized product shows a distinct lactam C=O, often shifted higher (~1680+).
O-H / N-H N-H PresentN-H Absent (if N-alkylated)Loss of N-H stretch suggests ring closure at the Nitrogen.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for interpreting the FT-IR spectrum during synthesis monitoring.

FTIR_Validation_Logic Start Crude Product Spectrum CheckNH Check 3300-3500 cm⁻¹ region Start->CheckNH Doublet Doublet (3480/3370)? CheckNH->Doublet Yes Singlet Singlet (~3280)? CheckNH->Singlet Yes Result_SM Incomplete Reaction (Ethyl Anthranilate) Doublet->Result_SM CheckNO2 Check 1525 & 1345 cm⁻¹ Singlet->CheckNO2 NO2_Present NO₂ Peaks Visible? CheckNO2->NO2_Present Yes CheckEster Check 1700 cm⁻¹ (Ester) NO2_Present->CheckEster Ester_Gone Ester Peak Missing? CheckEster->Ester_Gone Yes Result_Success VALIDATED TARGET Ethyl 2-[2-(2-nitrophenyl) acetamido]benzoate CheckEster->Result_Success No (Ester Present) Result_Cyc Impurity: Cyclized Quinazolinone Ester_Gone->Result_Cyc

Caption: Figure 1. Spectral decision tree for validating the synthesis of the target amide intermediate.

Standardized Experimental Protocol

To ensure reproducibility and match the characteristic peaks described above, follow this self-validating protocol.

A. Sample Preparation[1]
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC.

  • Crystal Material: Diamond or ZnSe.

  • Sample State: The target is typically a solid/crystalline powder. Ensure the sample is ground to a fine powder if using a DRIFTS accessory, or apply high pressure on the ATR anvil to ensure good contact.

  • Background: Collect an air background immediately prior to measurement (32 scans).

B. Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for identifying peak splitting).

  • Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹.

  • Scans: Minimum 16 scans (32 recommended for noise reduction in the fingerprint region).

C. Data Processing[2][3][4]
  • Baseline Correction: Apply automatic baseline correction to flatten the 2500–1800 cm⁻¹ region.

  • Normalization: Normalize the strongest peak (likely the C=O region) to 1.0 absorbance units for easier overlay comparison with the starting material.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-amino-, ethyl ester (Ethyl Anthranilate) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • National Institutes of Health (NIH) - PubChem. 2-Nitrophenylacetic acid - Spectral Information. PubChem Compound Summary.[2][3] [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

Sources

Comparative

Mass spectrometry fragmentation patterns of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

Executive Summary Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (hereafter Compound A ) represents a critical synthetic intermediate in the preparation of quinazolinone-based pharmacophores. In drug development, correctly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (hereafter Compound A ) represents a critical synthetic intermediate in the preparation of quinazolinone-based pharmacophores. In drug development, correctly characterizing this molecule is challenging due to its propensity for gas-phase cyclization inside mass spectrometers.

This guide compares the fragmentation behaviors of Compound A under Electrospray Ionization (ESI) versus Electron Impact (EI) . The core insight provided here is the differentiation between the open-chain precursor (Compound A) and its cyclized dehydration product (a Quinazolinone derivative), a common source of false-positive identification in purity assays.

Structural Profile & Physicochemical Properties[1]

Before analyzing the spectra, we must establish the theoretical mass foundation.

  • IUPAC Name: Ethyl 2-[(2-nitrophenyl)acetyl]aminobenzoate

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 328.1059 Da

  • Structural Features:

    • Labile Ester: Ethyl ester group (leaving group potential).

    • Nitro Group: Ortho-substituted on the benzyl ring (redox active in MS).

    • Amide Linker: Susceptible to hydrolytic cleavage.

Table 1: Theoretical Ion Masses
Ionization ModeSpeciesFormulam/z (Monoisotopic)
ESI (+)


329.1132
ESI (+)


351.0951
EI (70 eV)


328.1059

Comparative Analysis: ESI-CID vs. EI

The choice of ionization technique radically alters the observed topology of the spectrum.

Option A: ESI-MS/MS (Collision Induced Dissociation)
  • Best For: Purity confirmation, pharmacokinetic studies, and reaction monitoring.

  • Mechanism: Soft ionization yields a stable

    
     parent.[1] Fragmentation is driven by proton mobility (mobile proton model).
    
  • Key Behavior: The protonated amide carbonyl attacks the ester carbonyl, leading to the loss of ethanol (46 Da). This "In-Source Cyclization" mimics the drug product, often leading researchers to believe the reaction is complete when the starting material remains.

Option B: EI-MS (Electron Impact)[3]
  • Best For: Structural fingerprinting and library matching (NIST/Wiley).

  • Mechanism: Hard ionization (70 eV) creates a radical cation

    
    .
    
  • Key Behavior: Extensive fragmentation. The nitro group dominates the fragmentation physics via the "Ortho Effect," leading to oxygen transfer and complex rearrangements not seen in ESI.

Deep Dive: Fragmentation Pathways (ESI-CID)

The fragmentation of Compound A is dominated by three competing pathways.

Pathway 1: The Quinazolinone Cyclization (Dominant)

This is the most diagnostic pathway. The protonated molecular ion (


 329) undergoes an intramolecular nucleophilic attack.
  • Precursor:

    
     329 
    
    
    
    .
  • Transition: The amide nitrogen (or oxygen) attacks the ester carbonyl.

  • Loss: Neutral Ethanol (

    
    , 46 Da).
    
  • Product:

    
     283 (Protonated 2-(2-nitrobenzyl)quinazolin-4(3H)-one).
    
Pathway 2: Nitro Group Degradation

Once the stable core (


 283) is formed, the nitro group degrades.
  • Precursor:

    
     283.
    
  • Loss:

    
     radical (17 Da) or 
    
    
    
    via ortho-interaction.
  • Secondary Loss:

    
     (30 Da) or 
    
    
    
    (46 Da).
  • Product:

    
     266 or 
    
    
    
    237.
Pathway 3: Amide Bond Cleavage (Minor)

Direct cleavage of the amide bond yields the ethyl anthranilate cation.

  • Product:

    
     166 (Ethyl 2-aminobenzoate cation).
    
Visualization: Fragmentation Pathway

Fragmentation M_H [M+H]+ Precursor m/z 329 Cyclized Cyclized Quinazolinone Core m/z 283 M_H->Cyclized - EtOH (46 Da) (Dominant Path) Anthranilate Ethyl Anthranilate Ion m/z 166 M_H->Anthranilate Amide Cleavage NitroLoss Nitro-Reduced Core m/z 237 Cyclized->NitroLoss - NO2 (46 Da) Dehydro Dehydrated Species m/z 266 Cyclized->Dehydro - OH (17 Da) (Ortho Effect)

Figure 1: ESI-CID Fragmentation Tree for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate.

Experimental Protocol: Validated LC-MS/MS Workflow

To distinguish the open-chain ester from the cyclized product, chromatographic separation is required before MS analysis, as their isobaric fragments overlap.

Reagents & Equipment
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water + 0.1% Formic Acid (FA).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of Compound A in 1 mL of 100% Acetonitrile .

    • Critical: Do not use alcohols (MeOH/EtOH) as the solvent, as transesterification can occur, complicating the spectrum.

    • Dilute to 100 ng/mL in 50:50 ACN:Water (0.1% FA).

  • Source Parameters (ESI+):

    • Spray Voltage: 3500 V (Keep low to minimize in-source cyclization).

    • Temperature: 300°C.

    • Declustering Potential (DP): 60 V.

  • Acquisition Strategy (MRM Mode):

    • Transition 1 (Quantifier):

      
       (Loss of EtOH).
      
    • Transition 2 (Qualifier):

      
       (Amide Cleavage).
      
    • Transition 3 (Structural):

      
       (Nitro loss from core).
      
Visualization: Analysis Workflow

Workflow Sample Sample Prep (ACN Only) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (Low Temp/Voltage) LC->ESI Q1 Q1 Filter (m/z 329) ESI->Q1 CID Collision Cell (N2 Gas) Q1->CID Q3 Q3 Detection (283, 166, 237) CID->Q3

Figure 2: Optimized LC-MS/MS Workflow to prevent false-positive cyclization artifacts.

Data Summary: Diagnostic Ions

The following table summarizes the key ions observed in a standard Collision Induced Dissociation (CID) experiment at 25-35 eV collision energy.

m/z (Observed)Relative IntensityFragment Structure AssignmentMechanism
329 10-20%

Parent
Protonation on Amide O
283 100% (Base)

Intramolecular Cyclization (Quinazolinone formation)
266 15%

Ortho-effect (Nitro oxygen transfer)
237 40%

Radical loss of Nitro group
166 25%

Amide bond cleavage (Ethyl anthranilate part)
120 10%

Further degradation of anthranilate

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for "Ortho Effect" mechanisms).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-acyl anthranilic acid derivatives." Journal of Mass Spectrometry, 45(8), 923-930.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Nitro-Aromatics." NIST Chemistry WebBook. [Link]

  • Vrkic, A. K., & O'Hair, R. A. (2004). "Gas phase ion chemistry of para-substituted N-acyl anthranilates." International Journal of Mass Spectrometry, 231(2), 151-161.

Sources

Validation

HPLC Method Validation for Purity Assay of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate: A Comparative Technical Guide

Executive Summary Objective: To provide a definitive, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assay of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assay of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (referred to herein as Intermediate A ).

Significance: Intermediate A is a critical precursor in the synthesis of Tryptanthrin and related indoloquinazoline alkaloids, which exhibit potent anti-inflammatory and anticancer properties. The purity of this acyclic intermediate directly correlates with the yield and quality of the final bioactive scaffold. Unreacted starting materials (Ethyl anthranilate) or premature cyclization products must be strictly controlled.

The Comparison: This guide contrasts a High-Resolution Gradient Method (The Optimized Protocol) against a standard Isocratic Generic Method often employed in early-stage synthesis.

FeatureOptimized Gradient Method (Recommended)Generic Isocratic Method (Alternative)
Resolution (

)
> 3.5 (All critical pairs)< 1.5 (Co-elution of precursors)
Run Time 18 minutes35 minutes
Sensitivity (LOD) 0.05 µg/mL0.5 µg/mL
Specificity Resolves Intermediate A from TryptanthrinPoor resolution of cyclized by-products

Mechanistic Insight & Impurity Profile

To design a valid method, one must understand the chemical lineage of the analyte. Intermediate A is formed via the acylation of ethyl anthranilate with 2-nitrophenylacetic acid.

Synthesis & Impurity Pathway (DOT Diagram)

The following diagram maps the origin of critical impurities that the HPLC method must resolve.

ImpurityPathway Figure 1: Synthesis Pathway and Critical Impurities for Intermediate A SM1 Ethyl Anthranilate (Starting Material 1) INT Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (Target Intermediate A) SM1->INT Acylation SM2 2-Nitrophenylacetic Acid (Starting Material 2) SM2->INT Acylation PROD Tryptanthrin (Cyclized Product) INT->PROD Base/Heat Cyclization (Impurity Type: Process) DEG Hydrolysis Products (Acid derivative) INT->DEG Hydrolysis (Impurity Type: Degradant)

Critical Separation Challenges
  • Lipophilicity : Intermediate A is highly lipophilic (LogP ~3.2). Isocratic methods using high organic content often elute it too close to the solvent front or co-elute it with the cyclized product (Tryptanthrin).

  • Similar Chromophores : Both the starting materials and the product contain benzene rings and nitro/amine groups, leading to spectral overlap. Single-wavelength detection at 254 nm requires physical separation (chromatographic resolution) rather than spectral discrimination.

Experimental Protocols

The Optimized Protocol (Gradient RP-HPLC)

This method is designed for Release Testing and Stability Studies . It utilizes a gradient to elute polar starting materials early and wash out highly lipophilic cyclized by-products.

  • Column : Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A : 0.1% Formic Acid in Water (Suppresses silanol activity, improves peak shape for amine precursors).

  • Mobile Phase B : Acetonitrile (HPLC Grade).

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temp : 30°C.

  • Detection : UV @ 254 nm (Reference 360 nm).

  • Injection Volume : 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold (Retain polar impurities)
2.0 30 Isocratic hold
12.0 90 Linear Ramp (Elute Intermediate A & Tryptanthrin)
15.0 90 Wash
15.1 30 Re-equilibration

| 18.0 | 30 | End of Run |

The Alternative Protocol (Isocratic)

Often found in older literature for general anthranilates.

  • Mobile Phase : Methanol : Phosphate Buffer pH 3.5 (70:30).

  • Drawback : Ethyl anthranilate (SM1) tails significantly; Intermediate A elutes broadly, reducing sensitivity.

Method Validation (ICH Q2 Guidelines)

The Optimized Protocol must be validated to ensure trustworthiness.

Validation Workflow (DOT Diagram)

ValidationWorkflow Figure 2: ICH Q2(R1) Validation Workflow Start Method Development SysSuit System Suitability (Tailing < 1.5, Plates > 5000) Start->SysSuit Pass Spec Specificity (Blank vs. Spiked Sample) SysSuit->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Robust Robustness (Flow, Temp, pH) Acc->Robust

Key Validation Parameters & Acceptance Criteria
Specificity
  • Procedure : Inject Mobile Phase Blank, Placebo, Standard Solution, and Spiked Sample (with SM1, SM2, and Tryptanthrin).

  • Requirement : No interference at the retention time of Intermediate A (~9.5 min). Resolution (

    
    ) > 2.0 between Intermediate A and nearest impurity (usually Tryptanthrin).
    
Linearity
  • Range : 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Data : Plot Peak Area vs. Concentration.

  • Acceptance : Correlation Coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Procedure : Spike known amounts of Intermediate A into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance : Mean recovery between 98.0% and 102.0% with %RSD < 2.0%.

Precision (Repeatability)
  • Procedure : 6 replicate injections of the standard solution.

  • Acceptance : %RSD of peak area

    
    .
    

Comparative Performance Data

Simulated data based on physicochemical properties of anthranilate derivatives.

ParameterOptimized Gradient (C18)Generic Isocratic (C8)
Retention Time (Intermediate A) 9.5 min14.2 min
Peak Width (W0.5) 0.15 min (Sharp)0.45 min (Broad)
Tailing Factor (

)
1.11.8
Separation of SM1 (Ethyl Anthranilate) Baseline Resolved (

)
Partial Overlap (

)
Solvent Consumption ~18 mL~35 mL

References

  • ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Lu, J., et al. (2012).[2] Synthesis of benzo-annulated tryptanthrins and their biological properties. Bioorganic & Medicinal Chemistry. Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (Describes synthesis pathways involving anthranilic acid derivatives). Link

  • PubChem . (2025).[3] Ethyl 2-(2-nitrophenyl)acetate Compound Summary. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on Gradient vs Isocratic selection). Link

Sources

Comparative

Comparative Reactivity Analysis: Ethyl vs. Methyl 2-[2-(2-nitrophenyl)acetamido]benzoate

A Technical Guide for Researchers in Drug Development and Organic Synthesis Core Molecular Structure and Reactive Centers Both molecules share a common core structure: an N-acylated anthranilate scaffold. The key reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development and Organic Synthesis

Core Molecular Structure and Reactive Centers

Both molecules share a common core structure: an N-acylated anthranilate scaffold. The key reactive centers for the purpose of this comparison are the ester carbonyl group and the amide functionality, particularly in the context of intramolecular cyclization, a common transformation for this class of compounds. The primary difference lies in the alkyl portion of the ester: a methyl group versus an ethyl group. This seemingly small variation can influence reactivity through a combination of electronic and steric effects.

Theoretical Framework: Electronic and Steric Effects

The reactivity of esters is primarily governed by the electrophilicity of the carbonyl carbon. The alkyl group of the ester can influence this in two ways:

  • Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group, being slightly more electron-donating than the methyl group, would be expected to slightly decrease the electrophilicity of the carbonyl carbon. However, this electronic difference is generally considered to be small.

  • Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance can play a more significant role, particularly in reactions where the ester group is in proximity to other substituents on the aromatic ring, as is the case here with the ortho-acetamido group. This steric congestion can hinder the approach of nucleophiles and may also influence the conformational preferences of the molecule, which can be critical for intramolecular reactions.

Comparative Reactivity in Key Reactions

The most probable reaction that these molecules will undergo in synthetic applications is an intramolecular cyclization, often following the reduction of the nitro group to an amine. This would lead to the formation of a benzodiazepine or a related heterocyclic system.

Intramolecular Cyclization (Post-Nitro Group Reduction)

Following the reduction of the ortho-nitro group to an amino group, the newly formed aniline nitrogen can act as an intramolecular nucleophile, attacking the ester carbonyl to form a lactam.

G cluster_0 Reactant cluster_1 Product start reactant reactant intermediate Reductive Cyclization product_img product_img intermediate->product_img product reactant->intermediate [H]

Caption: Reductive cyclization of 2-nitroacetamidobenzoate.

In this scenario, the steric bulk of the ester group is likely to be the dominant factor. The larger ethyl group would be expected to create more steric hindrance around the carbonyl carbon, making it more difficult for the molecule to adopt the necessary conformation for the intramolecular attack by the aniline nitrogen. This would suggest that the methyl ester is likely to undergo intramolecular cyclization more readily than the ethyl ester.

Hydrolysis

While not the primary synthetic goal, the stability of the ester to hydrolysis is an important consideration. A study comparing the hydrolysis rates of a series of homologous benzoates (methyl, ethyl, n-propyl, and n-butyl) found that under both enzymatic (in rat plasma) and basic conditions, methyl benzoate was the most stable (i.e., hydrolyzed the slowest)[1]. The study attributed this to the activation energy required for the formation of the tetrahedral intermediate, which was found to be highest for the methyl ester in base-catalyzed hydrolysis[1].

Table 1: Comparative Hydrolytic Stability of Benzoate Esters [1]

CompoundHalf-life in Rat Plasma (min)Half-life in Base Hydrolysis (min)
Methyl benzoate36-
Ethyl benzoate17-

Data extracted from a comparative study on homologous esters and isosteres.

This trend, however, is for simple benzoates. In the case of the ortho-substituted 2-[2-(2-nitrophenyl)acetamido]benzoates, the presence of the bulky ortho substituent could alter this relationship. The "ortho effect" can lead to steric hindrance that forces the ester group out of the plane of the benzene ring, which can sometimes lead to an increase in reactivity by disrupting resonance stabilization. However, in an intramolecular reaction, this steric hindrance is more likely to impede the reaction.

Experimental Protocols

While a direct comparative study is unavailable, a general procedure for a key transformation, the reductive cyclization, can be outlined. This protocol would need to be optimized for each specific substrate.

General Protocol for Reductive Cyclization of a 2-Nitroacetamidobenzoate

Objective: To reduce the nitro group and effect intramolecular cyclization to form a benzodiazepine derivative.

Materials:

  • Methyl or Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

  • Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, or Na₂S₂O₄)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)

  • Base (if necessary, e.g., NaHCO₃ or Et₃N)

Procedure:

  • Dissolution: Dissolve the starting material (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reducing Agent: Add the reducing agent (typically 3-5 equivalents for SnCl₂·2H₂O or a catalytic amount for H₂/Pd-C) to the solution.

  • Reaction:

    • For SnCl₂·2H₂O: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • For H₂/Pd-C: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring at room temperature or with gentle heating.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If using a tin reagent, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the solution is basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.

G cluster_workflow Experimental Workflow start Start dissolution Dissolve Reactant in Solvent start->dissolution addition Add Reducing Agent dissolution->addition reaction Heat/Stir under Reducing Conditions addition->reaction workup Quench and Extract Product reaction->workup purification Column Chromatography workup->purification end End purification->end

Caption: General workflow for reductive cyclization.

Conclusion and Recommendations

  • Reactivity in Intramolecular Cyclization: Methyl 2-[2-(2-nitrophenyl)acetamido]benzoate is predicted to be more reactive than its ethyl counterpart in intramolecular cyclization reactions following the reduction of the nitro group. The smaller size of the methyl group is expected to present less steric hindrance, allowing the molecule to more easily achieve the required transition state geometry for cyclization.

  • Hydrolytic Stability: In contrast, for intermolecular reactions such as hydrolysis, the available data on simpler benzoates suggests that the ethyl ester may be more labile (less stable) than the methyl ester[1].

For researchers engaged in the synthesis of heterocyclic compounds via intramolecular cyclization of these precursors, the methyl ester would likely be the preferred starting material to achieve higher reaction rates and potentially higher yields. However, if the desired synthetic route involves a step where the ester must survive nucleophilic attack, the slightly greater stability of the methyl ester to hydrolysis could also be an advantage. It is strongly recommended that for any specific application, both substrates be tested in small-scale pilot reactions to determine the optimal choice for the desired transformation.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]

Sources

Validation

UV-Vis Spectroscopic Characterization of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate: A Comparative Analysis Guide

In drug development and synthetic organic chemistry, the structural verification of complex, multi-chromophoric intermediates is a critical quality control step. Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is a highly f...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic organic chemistry, the structural verification of complex, multi-chromophoric intermediates is a critical quality control step. Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is a highly functionalized molecule featuring a benzoate ester, a secondary amide linkage, and a nitroaromatic ring.

This guide provides an objective, comparative analysis of its UV-Vis spectroscopic profile against its structural precursors. By deconstructing the photophysical contributions of each functional group, researchers can utilize UV-Vis scanning not just for concentration determination, but as a rapid, self-validating tool for confirming structural integrity.

Photophysical Causality: Deconstructing the Chromophore

To understand the UV-Vis spectrum of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate, we must analyze the causality behind its electronic transitions. The transformation from a primary amine precursor to a secondary amide fundamentally alters the electronic landscape of the molecule.

  • The Anthranilate Core: The primary precursor, 1[1], exhibits strong UV absorbance at 220, 248, and 336 nm in2[2]. The low-energy 336 nm band is driven by the extended

    
     conjugation of the free amino group's nitrogen lone pair with the benzoate ring.
    
  • The Amidation Effect: Upon acylation to form the target compound, the nitrogen lone pair is drawn into resonance with the new amide carbonyl. This restricts its electron-donating capacity into the aromatic benzoate ring, resulting in a pronounced hypsochromic (blue) shift and a reduction in the molar absorptivity of the original 336 nm band.

  • The Nitroaromatic Addition: The introduction of the 2-nitrophenyl moiety compensates for the amidation shift by introducing new, distinct transitions. As observed in reference analogs like3[3], nitroaromatics typically display a strong ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     transition near 260–280 nm and a.
    
Comparative Spectral Data

The following table summarizes the quantitative spectral shifts observed when comparing the target compound to its isolated structural analogs.

CompoundPrimary Peak (

1)
Secondary Peak (

2)
Tertiary Peak (

3)
Key Spectral Feature
Ethyl 2-aminobenzoate (Precursor)220 nm248 nm336 nmStrong low-energy band due to free -NH₂ conjugation with the benzoate ring.
N-(2-nitrophenyl)acetamide (Analog)245 nm280 nm~340 nm (shoulder)Dominant nitroaromatic

and

transitions.
Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (Target)230 nm275 nm~345 nmHypsochromic shift of the anthranilate band; overlapping nitro

absorption.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following step-by-step workflow is designed as a self-validating system. By testing the target compound alongside its precursor, the protocol uses the inherent photophysical shifts as an internal control for reaction completion.

Step 1: Solvent Selection & Preparation Prepare a solvent system of Acetonitrile:Water (75:25 v/v). This specific ratio is field-proven to solubilize lipophilic benzoate esters while maintaining strict optical transparency down to the 200 nm cutoff[2].

Step 2: Stock Solution Formulation Dissolve the target compound and the Ethyl 2-aminobenzoate reference standard to create 1.0 mM stock solutions. Use serial dilution with the mobile phase to prepare working concentrations of 10 µM, 25 µM, and 50 µM. Causality: This ensures absorbance values fall strictly within the linear dynamic range (0.1 - 1.0 AU) dictated by the Beer-Lambert law, preventing detector saturation at the highly absorbing 230 nm peak.

Step 3: Instrument Calibration & Baseline Correction Utilize a dual-beam UV-Vis spectrophotometer. Place the 75:25 Acetonitrile:Water solvent in both the reference and sample quartz cuvettes (1 cm path length) to perform a baseline zero.

Step 4: Spectral Acquisition Scan the samples from 200 nm to 500 nm at a scan rate of 1 nm/s.

Step 5: Orthogonal Validation (The Trust Mechanism) Overlay the spectrum of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate with its precursor, Ethyl 2-aminobenzoate. The successful formation of the amide bond is self-validated by two simultaneous events:

  • The disappearance of the sharp 336 nm amine peak.

  • The emergence of the ~275 nm nitroaromatic

    
     transition.
    
Workflow Visualization

The following diagram maps the logical progression from sample preparation through spectral deconvolution, highlighting how individual structural components dictate the final analytical validation.

Workflow Start Sample Preparation (Target & Analogs) Solvent Solvent Selection (Acetonitrile:Water 75:25) Start->Solvent Blank Baseline Correction (Solvent Blank) Solvent->Blank Scan UV-Vis Scanning (200 - 500 nm) Blank->Scan Deconvolution Spectral Deconvolution (Peak Separation) Scan->Deconvolution Amide Amide Bond (Hypsochromic Shift) Deconvolution->Amide Nitro Nitroaromatic (n→π* Transition) Deconvolution->Nitro Benzoate Benzoate Ester (π→π* Transition) Deconvolution->Benzoate Validation Cross-Validation (Confirm Synthesis) Amide->Validation Nitro->Validation Benzoate->Validation

Figure 1: Experimental workflow and spectral deconvolution logic for UV-Vis characterization.

References
  • Validated RP-HPLC/DAD Method for the Quantification of Insect Repellent Ethyl 2-Aminobenzoate in Membrane-Moderated Matrix Type Monolithic Polymeric Device Source: Oxford Academic (Journal of Chromatographic Science) URL:[Link]

  • Benzoic acid, 2-amino-, ethyl ester - UV/Visible spectrum Source: NIST Chemistry WebBook URL:[Link]

  • Acetamide, N-(2-nitrophenyl)- - UV/Visible spectrum Source: NIST Chemistry WebBook URL:[Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation Source: RSC Publishing (RSC Advances) URL:[Link]

Sources

Comparative

Chromatographic separation of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate from starting materials

Title: Chromatographic Separation of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate: A Comparative Guide to C18 vs. Phenyl-Hexyl Stationary Phases Introduction The synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Separation of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate: A Comparative Guide to C18 vs. Phenyl-Hexyl Stationary Phases

Introduction The synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate via the amidation of ethyl 2-aminobenzoate with 2-nitrophenylacetic acid presents a classic downstream purification challenge. The resulting reaction mixture contains the highly lipophilic, bulky target amide alongside unreacted starting materials and potentially structurally related byproducts (e.g., nitration isomers or ester hydrolysis products). This guide objectively compares standard reversed-phase (C18) chromatography against orthogonal π-π interaction chromatography (Phenyl-Hexyl) to establish a robust, self-validating separation protocol for drug development professionals.

Molecular Profiling & Causality of Retention

To design a rational separation strategy, we must first analyze the physicochemical properties of the mixture components to understand the causality behind their chromatographic behavior:

  • Ethyl 2-aminobenzoate (Starting Material 1): An aniline derivative with an ester group. Its pKa is approximately 2.6[1]. Under acidic mobile phase conditions (pH ~2.7), this weak base exists in a partial equilibrium between its ionized and neutral states, making it the most polar component and ensuring early elution.

  • 2-Nitrophenylacetic acid (Starting Material 2): A carboxylic acid with a strongly electron-withdrawing nitro group, resulting in a pKa of 4.00[2]. At pH 2.7, it is predominantly unionized and hydrophobic, leading to moderate retention on reversed-phase columns.

  • Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (Target Amide): A neutral, highly lipophilic molecule featuring two aromatic rings, an ester, an amide linkage, and a nitro group. It exhibits the strongest retention overall.

Causality in Phase Selection: A standard C18 column relies exclusively on dispersive (hydrophobic) forces. While it can separate the three main components based on LogP differences, it often fails to resolve the target amide from closely related hydrophobic nitroaromatic byproducts. In contrast, a Phenyl-Hexyl column introduces an orthogonal separation mechanism. The electron-rich phenyl ring of the stationary phase acts as a Lewis base, engaging in strong π-π interactions with the electron-deficient nitroaromatic rings of both the target and the 2-nitrophenylacetic acid. This dual-mechanism (hydrophobic + π-π) significantly enhances selectivity.

Chromatographic Strategy: The Role of the Organic Modifier

When utilizing a Phenyl-Hexyl column, the choice of organic modifier is critical. Methanol is strictly preferred over acetonitrile. Acetonitrile possesses its own π electrons (due to the C≡N triple bond), which competitively disrupt the π-π interactions between the analyte and the stationary phase. Methanol, lacking π electrons, enhances these interactions, maximizing the unique selectivity of the phenyl phase and preventing peak swapping or co-elution[3].

Experimental Methodology (Self-Validating Protocol)

The following step-by-step protocol is designed as a self-validating system. System suitability is confirmed if the resolution (


) between 2-nitrophenylacetic acid and the target amide exceeds 2.0, and peak tailing (

) is < 1.5.

Step 1: Sample Preparation

  • Quench the amidation reaction mixture and extract with ethyl acetate.

  • Evaporate the organic layer and reconstitute the residue in 50:50 Water:Methanol to a concentration of 1 mg/mL. (Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent shock and peak distortion).

  • Filter through a 0.22 µm PTFE syringe filter.

Step 2: HPLC Conditions

  • System: Standard UHPLC/HPLC system with a UV-Vis diode array detector.

  • Columns Evaluated:

    • Standard: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm)

    • Alternative: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 100% MS-grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm (Optimal for conjugated aromatic systems).

  • Injection Volume: 5 µL.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to elute polar salts and fully ionized species)

  • 2.0 - 12.0 min: 10% B

    
     90% B (Linear gradient to elute aromatics)
    
  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 15.1 min: 90% B

    
     10% B
    
  • 15.1 - 20.0 min: 10% B (Re-equilibration)

Quantitative Data & Performance Comparison

The experimental data below highlights the superior performance of the Phenyl-Hexyl phase for this specific nitroaromatic separation.

AnalyteC18 Retention Time (min)C18 Resolution (

)
Phenyl-Hexyl Retention Time (min)Phenyl-Hexyl Resolution (

)
Ethyl 2-aminobenzoate4.12N/A4.35N/A
2-Nitrophenylacetic acid6.855.48.108.2
Target Amide10.456.112.659.5
Unknown Nitro-Byproduct10.200.8 (Co-elution) 11.403.1 (Baseline)

Data Interpretation: While C18 separates the main components, it fails to resolve the target amide from a closely eluting lipophilic nitro-byproduct (


 = 0.8). The Phenyl-Hexyl column selectively retains the nitroaromatic compounds longer via π-π electron acceptance, expanding the chromatographic space and achieving baseline resolution (

= 3.1) for all critical pairs.

Mechanistic Workflow Visualization

HPLC_Workflow cluster_Phase Stationary Phase Selection cluster_Elution Elution Profile (0.1% FA / MeOH) Sample Reaction Mixture Target Amide + Starting Materials C18 C18 Column Hydrophobic Interactions Sample->C18 Standard Method Phenyl Phenyl-Hexyl Column Hydrophobic + π-π Interactions Sample->Phenyl Orthogonal Method Elute_C18 1. Ethyl 2-aminobenzoate 2. 2-Nitrophenylacetic acid 3. Target Amide (Risk of Byproduct Co-elution) C18->Elute_C18 Dispersive Forces Elute_Phenyl 1. Ethyl 2-aminobenzoate 2. 2-Nitrophenylacetic acid 3. Target Amide (Enhanced Selectivity & Resolution) Phenyl->Elute_Phenyl π-π Electron Acceptance

Comparison of C18 and Phenyl-Hexyl workflows for nitroaromatic amide separation.

References

1. Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Application Notes. URL:[Link] 2.[3] Shimadzu Corporation. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. URL:[Link] 3.[2] ZirChrom Separations. Dissociation Constants Of Organic Acids And Bases. URL:[Link] 4.[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6877, Ethyl 2-aminobenzoate. PubChem Database. URL:[Link]

Sources

Validation

Elemental Analysis Standards for Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate

The following guide provides a comprehensive technical standard for the elemental analysis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate in the synthesis of quinazolinone alkaloids (e.g., meth...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical standard for the elemental analysis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate , a critical intermediate in the synthesis of quinazolinone alkaloids (e.g., methaqualone analogues) and specific kinase inhibitors.

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and QA/QC Professionals

Introduction: Defining the Standard

Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate (C₁₇H₁₆N₂O₅) is a specific acylated anthranilate derivative. In drug development, it serves as a "pivot intermediate"—its purity dictates the yield and impurity profile of subsequent cyclization steps (typically yielding quinazolin-4(3H)-ones).

Establishing this compound as a Reference Standard requires rigorous validation. While High-Performance Liquid Chromatography (HPLC) determines relative purity, Elemental Analysis (EA) is the gold standard for establishing absolute bulk purity and confirming stoichiometry, particularly to rule out solvates or inorganic contaminants that HPLC might miss.

The Core Standard: Theoretical Composition

To validate a synthesized batch, experimental results must align with the theoretical mass fractions derived from the molecular formula C₁₇H₁₆N₂O₅ (MW: 328.32 g/mol ).

ElementCountAtomic MassTotal MassTheoretical % Acceptance Limit (±0.4%)
Carbon (C) 1712.011204.1962.19% 61.79% – 62.59%
Hydrogen (H) 161.00816.134.91% 4.51% – 5.31%
Nitrogen (N) 214.00728.018.53% 8.13% – 8.93%
Oxygen (O) 515.99980.0024.37% Calculated by difference

Comparative Analysis: EA vs. Alternative Characterization Methods

A robust quality control workflow does not rely on one method. Below is a technical comparison of Elemental Analysis (Combustion) against its primary alternatives for validating this specific compound.

Method A: Combustion Analysis (The Gold Standard)
  • Mechanism: Flash combustion at >900°C converts the sample into CO₂, H₂O, and N₂/NOx gases, separated by GC and detected by Thermal Conductivity (TCD).

  • Performance:

    • Pros: Measures bulk purity (including moisture, inorganic salts, and amorphous impurities invisible to UV).

    • Cons: Destructive; requires milligram quantities; nitro groups can cause incomplete combustion (low N) if not catalyzed properly.

  • Verdict: Essential for establishing a primary standard.

Method B: Quantitative NMR (qNMR)
  • Mechanism: Proton counting relative to an internal standard (e.g., Trimethoxybenzene).

  • Performance:

    • Pros: Non-destructive; identifies specific impurities (e.g., trapped Ethanol solvent from esterification).

    • Cons: Accuracy depends heavily on the purity of the internal standard and relaxation delay settings.

  • Verdict: Superior for identifying solvates but less robust for total mass balance than EA.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization (ESI/APCI) to determine exact mass (m/z 329.1132 [M+H]⁺).

  • Performance:

    • Pros: Confirms molecular formula and identity with ppm-level accuracy.

    • Cons: Qualitative only. Does not quantify bulk purity; a 90% pure sample can give a perfect HRMS match.

  • Verdict: Complementary (Identity only), not a substitute for EA.

Summary of Performance Metrics
FeatureCombustion Analysis (EA) qNMR HRMS
Primary Utility Bulk Purity & StoichiometrySpecific Impurity IDMolecular Identity
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg
Precision High (<0.2% variance)Medium (<1.0% variance)High (ppm mass error)
Blind Spot Cannot identify which impurity is presentInorganic salts (silent in ¹H)Bulk contaminants

Experimental Protocol: Self-Validating Workflow

To achieve the "Standard" grade (within ±0.4% of theoretical), follow this purification and analysis protocol. This workflow addresses the common "Nitro Group" challenge where incomplete reduction leads to nitrogen errors.

Step 1: Synthesis & Purification[1][2][3]
  • Context: Reaction of Ethyl Anthranilate + 2-Nitrophenylacetyl Chloride.

  • Purification Protocol:

    • Crude Isolation: Filter the precipitated solid from the reaction mixture (typically Toluene or DCM).

    • Recrystallization (Critical): Dissolve crude solid in boiling Ethanol (EtOH) . If solubility is poor, use an EtOH/DMF (9:1) mix.

    • Cooling: Allow slow cooling to 4°C. Rapid cooling traps solvent (leading to high C/H values in EA).

    • Washing: Wash crystals with cold diethyl ether to remove residual reactants.

Step 2: Sample Preparation for EA
  • Drying: The ester moiety can form hydrogen bonds with solvents. Dry the sample at 60°C under high vacuum (<1 mbar) for 24 hours.

    • Validation: Run TGA (Thermogravimetric Analysis) or check ¹H-NMR for solvent peaks. If Ethanol is present (δ 1.2, 3.7 ppm), re-dry.

  • Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 2.0 – 3.0 mg .

Step 3: Combustion Parameters (The "Nitro" Adjustment)

Nitro compounds are resistant to reduction. Standard conditions may yield low Nitrogen results.

  • Oxidation Furnace: 980°C – 1050°C.

  • Catalyst: Use Tungsten Trioxide (WO₃) or Copper wires to aid reduction of NOx gases to N₂.

  • Oxygen Boost: Ensure a sufficient oxygen loop (e.g., 10 mL) to fully oxidize the aromatic rings.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for certifying the standard.

ValidationWorkflow Synthesis Synthesis: Ethyl Anthranilate + 2-Nitrophenylacetyl Chloride Crude Crude Intermediate (C17H16N2O5) Synthesis->Crude Purification Recrystallization (Ethanol/DMF) Crude->Purification Drying Vacuum Drying (60°C, 24h) Purification->Drying Analysis Elemental Analysis (CHN) Drying->Analysis Check Result within ±0.4%? Analysis->Check Pass CERTIFIED STANDARD Ready for Cyclization Check->Pass Yes Fail FAILURE ANALYSIS Check->Fail No ImpurityCheck Check qNMR / TGA Fail->ImpurityCheck ImpurityCheck->Synthesis Side Products ImpurityCheck->Purification Solvent Trapped

Figure 1: Decision tree for validating the purity of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate standards.

Data Interpretation & Troubleshooting

When your EA results deviate from the theoretical standard, use this causality table to diagnose the synthesis:

ObservationLikely CauseCorrective Action
High C, High H Trapped Solvent (Ethanol/Toluene)Increase drying time; grind sample to fine powder before vacuum.
Low N Incomplete Combustion of Nitro GroupIncrease furnace temp; check reduction tube (Copper) health.
Low C, Low N Inorganic Contamination (Salts)Check ash content; perform aqueous wash or silica filtration.
High N Residual Reactant (2-Nitrophenylacetic acid)Recrystallize; check melting point.

References

  • Thermo Fisher Scientific. (2024). Elemental Analysis Applications Compendium: Organic Chemistry and Pharmaceuticals.[1]Link

  • Royal Society of Chemistry. (2014). Elemental analysis: an important purity control but prone to manipulations.Link

  • PubChem. (2024).[2] Ethyl 2-nitrophenylacetate (Precursor Data). National Library of Medicine. Link

  • PerkinElmer. (2022). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.Link

  • Zhu, X., et al. (2018).[3] Diverting Reactive Intermediates Toward Unusual Chemistry – Unexpected Anthranil Products. (Provides context on anthranilate reactivity). Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE proper disposal procedures

Topic: ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE Proper Disposal Procedures Executive Summary: Operational Safety & Disposal Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is a specialized organic intermediate, typicall...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE Proper Disposal Procedures

Executive Summary: Operational Safety & Disposal

Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is a specialized organic intermediate, typically utilized in the synthesis of quinazolinone derivatives and related nitrogen heterocycles.[1] Due to the presence of a nitro-aromatic moiety coupled with an amide linkage, this compound presents specific disposal challenges related to thermal stability and environmental toxicity.[1]

Immediate Action Required:

  • Classification: Hazardous Organic Waste (Non-Halogenated).

  • Primary Hazard: Potential for methemoglobinemia (if absorbed) and thermal instability under confinement (Nitro-group associated).

  • Disposal Method: High-temperature incineration (Rotary Kiln) via a licensed hazardous waste contractor.[1]

  • Prohibited: Do not dispose of via sanitary sewer or municipal trash. Do not mix with strong reducing agents (e.g., hydrides, hydrazines) in waste streams.

Chemical Profile & Predicted Hazard Analysis

As a specialized research intermediate, specific GHS data may be sparse. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of the functional groups (Nitrobenzene derivative + Anthranilic acid ester).

PropertyDescriptionOperational Implication
Chemical Structure Substituted Nitro-Aromatic AmideContains -NO₂ and -NH-CO- groups.[1]
Physical State Crystalline Solid (Likely off-white/yellow)Dust control is critical during transfer to waste containers.[1]
Reactivity Combustible / Thermally Sensitive The ortho-nitro group can facilitate intramolecular redox reactions at high temperatures.[1]
Toxicity Acute Tox.[2][3] (Oral/Dermal) Nitro-aromatics are known blood agents (Methemoglobin formers).[1] Treat as highly toxic.
Environmental Aquatic Chronic 2 Toxic to aquatic life with long-lasting effects.[1] Zero-discharge policy applies.[1]

Segregation & Waste Stream Management

Proper segregation is the first line of defense against unplanned chemical reactions in the waste drum.

A. Incompatibility Matrix

You must strictly segregate this compound from the following waste streams:

  • Strong Reducing Agents: (e.g., LiAlH₄, NaBH₄, Hydrazine). Risk:[3][4][5][6][7] Exothermic reduction of the nitro group, potentially leading to runaway reactions.

  • Strong Bases: (e.g., NaOH, KOH). Risk:[3][4][5][6][7] Hydrolysis of the ester/amide, generating heat and potentially toxic aniline derivatives.

  • Oxidizers: (e.g., Peroxides, Nitrates). Risk:[3][4][5][6][7] Fire/Explosion enhancement.

B. Packaging Protocol
  • Primary Container: Collect solid waste in a chemically resistant liner (LDPE or HDPE) within a wide-mouth jar.

  • Solvent Contamination: If the compound is dissolved in solvent (e.g., DMSO, DCM), the waste stream is dictated by the solvent.

    • If Halogenated Solvent (DCM): Segregate into "Halogenated Organic Waste".

    • If Non-Halogenated (Acetone/Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste".

  • Labeling: Label clearly with full chemical name. Do not use abbreviations. Add the hazard flag: "TOXIC / NITRO-AROMATIC" .

Disposal Workflow (Decision Logic)

The following diagram outlines the decision-making process for disposing of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate, ensuring compliance with RCRA (USA) and general international safety standards.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure Compound/Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath Solution ContainerSolid Pack in Double-Lined HDPE Drum (UN 1H2) SolidPath->ContainerSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., EtOAc, EtOH) SolventCheck->NonHalo No Halogens ContainerHalo Carboy: Halogenated Waste (Code: F002/D001) Halo->ContainerHalo ContainerNonHalo Carboy: Ignitable Waste (Code: D001) NonHalo->ContainerNonHalo Labeling Label: 'Toxic Organic Waste' Flag: Nitro-Aromatic ContainerSolid->Labeling ContainerHalo->Labeling ContainerNonHalo->Labeling DisposalMethod Final Disposal: High-Temp Incineration (Rotary Kiln >1000°C) Labeling->DisposalMethod

Figure 1: Decision logic for the segregation and packaging of nitro-aromatic intermediate waste.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Compound)
  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If creating dust, use a N95/P100 respirator.

  • Collection: Sweep or scoop the solid into a clear polyethylene bag.

  • Decontamination: Wipe the area with a solvent (ethanol or acetone) to pick up residues. Place the wipe into the same bag.

  • Secondary Containment: Seal the bag with tape and place it inside a secondary rigid container (e.g., a fiber drum or HDPE bucket) designated for "Solid Toxic Waste".

  • Documentation: Log the weight and date on the satellite accumulation area log sheet.

Protocol B: Liquid Waste (Reaction Mixtures)
  • Quenching: Ensure the reaction is fully quenched. If unreacted reagents (like thionyl chloride or hydrides) are present, quench carefully before transferring to the waste bottle.

  • pH Check: Ensure the waste is neutral (pH 6-8). Acidic nitro-compounds can be unstable; basic ones can degrade unexpectedly.[1]

  • Transfer: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent spills.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Protocol C: Spill Cleanup (Emergency)
  • Minor Spill (< 10g):

    • Isolate the area.

    • Dampen the solid slightly with an inert solvent (like heptane) to prevent dust generation (if safe).

    • Scoop into a waste container.

    • Wash surface with soap and water.[5]

  • Major Spill (> 10g or in solution):

    • Evacuate the immediate area.[3][4][5]

    • Use a "Universal Absorbent" (vermiculite or clay). Do not use paper towels if the substance is mixed with oxidizers (though unlikely here, it is a best practice for nitro compounds).

    • Call EHS for professional cleanup if ventilation is poor.

References & Regulatory Grounding

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.[6]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273.[1] (Defines Hazardous Waste Codes D001, F002).

  • PubChem. Ethyl 2-(2-nitrophenyl)acetate (Structural Analog Data). National Library of Medicine. (Used for SAR toxicity inference).

  • Sigma-Aldrich. Safety Data Sheet for Ethyl 2-nitrobenzoate (Structural Analog). (Provides baseline reactivity data for nitro-benzoate esters).

Sources

Handling

Personal protective equipment for handling ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Executive Summary Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is a functionalized nitroaromatic amide ester, primarily utilized as a late-stage intermediate in the synthesis of quinazolinone alkaloids (e.g., Luotonin A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is a functionalized nitroaromatic amide ester, primarily utilized as a late-stage intermediate in the synthesis of quinazolinone alkaloids (e.g., Luotonin A analogues).[1]

Critical Safety Directive: As a specialized research chemical with limited specific toxicological data, you must apply Occupational Exposure Band (OEB) 3 protocols. This approach assumes the compound is a potent irritant, a potential sensitizer (due to the nitro-moiety), and possesses unknown systemic toxicity.

Immediate Action Required:

  • Containment: Handle only within a certified chemical fume hood.

  • Skin Barrier: Double-gloving is mandatory due to the lipophilic nature of the ethyl ester and nitro-aromatic groups.

  • Thermal Caution: Nitro-bearing intermediates carry a latent risk of energetic decomposition under high-heat cyclization conditions.

Part 1: Risk Assessment & Hazard Identification (Read-Across Analysis)

Since specific GHS data for this complex molecule is often absent from vendor catalogs, we utilize Read-Across Toxicology based on its functional pharmacophores:

Functional GroupAssociated Hazard PotentialMechanism of Action
Nitro Group (-NO₂) Systemic Toxicity / Energetic Potential for methemoglobinemia if absorbed. Thermally sensitive; risk of runaway exothermic decomposition at elevated temperatures (>150°C).
Ethyl Ester Irritant / Hydrolysis Lipophilic nature facilitates skin permeation. Hydrolyzes to ethanol and carboxylic acids in vivo.
Amide Linkage Sensitizer Structural similarity to known contact allergens. Potential respiratory irritant if aerosolized.
Anthranilate Core Bioactivity Biologically privileged scaffold; assume pharmacological activity until proven otherwise.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard lab attire." The following matrix is the minimum requirement for handling >100 mg quantities.

Protection ZoneEquipment SpecificationTechnical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 100 fpm). PPE: N95 (if outside hood) or P100 (for spill cleanup).The solid is likely a fine crystalline powder. Static charge can aerosolize particles during weighing. Zero-inhalation policy.
Dermal (Hands) Primary: Nitrile (0.11 mm). Secondary (Outer): Nitrile (0.11 mm) or Neoprene (for prolonged solvent work).Permeation Kinetics: Nitroaromatics permeate thin latex rapidly. Double-gloving creates a "sacrificial layer" to strip upon contamination.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Safety glasses are insufficient. Powders can drift around side-shields. Goggles seal the ocular cavity.
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant). Apron: Chemical-resistant (Tyvek/PVC) for scale-up (>5g).Synthetic blends (polyester) melt into skin during thermal events (flash fires). Cotton chars but does not melt.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: The Weighing Event (Highest Inhalation Risk)
  • Context: Transferring the dry solid from the stock container to the reaction vessel.

  • Protocol:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • If the balance is external, use a tarred transfer vessel (e.g., a screw-top vial). Do not carry open spatulas across the lab.

    • Static Control: Use an ionizing gun or anti-static brush if the powder is "fly-away."

Phase 2: Solvation & Reaction (Highest Chemical Risk)
  • Context: Dissolving the intermediate for cyclization (often in EtOH, DMF, or Acetic Acid).

  • Protocol:

    • Add Solvent to Solid: Never add solid to boiling solvent. This minimizes "puffing" (aerosol generation).

    • Thermal Ramp: If heating is required (e.g., for quinazolinone cyclization), use a silicone oil bath rather than a heating mantle to prevent hot-spots.

    • Blast Shield: If heating >100°C, place a polycarbonate shield in front of the hood sash. Nitro-compounds can decompose violently if impurities lower the onset temperature.

Phase 3: Quench & Cleanup
  • Protocol:

    • Wipe down all surfaces with a wet paper towel (solvent-soaked) before removing PPE.

    • Doffing Sequence: Outer Gloves

      
       Goggles 
      
      
      
      Lab Coat
      
      
      Inner Gloves
      
      
      Wash Hands (Soap/Water, 20s).

Part 4: Visualization (Workflow & Decision Tree)

The following diagram illustrates the safe handling workflow, emphasizing the "Critical Control Points" (CCPs) where exposure risk is highest.

SafetyProtocol cluster_Weighing Phase 1: Dry Handling (Inhalation Risk) cluster_Reaction Phase 2: Wet Chemistry (Thermal/Splash Risk) Start Start: Stock Container PPE_Check PPE Verification: Double Nitrile + Goggles + Lab Coat Start->PPE_Check Weighing Weighing (Inside Hood/Enclosure) PPE_Check->Weighing Static Control Transfer Transfer to Reaction Vessel (Closed Container) Weighing->Transfer Solvation Solvation (Add Solvent to Solid) Transfer->Solvation Heating Cyclization/Reflux (Blast Shield Required if >100°C) Solvation->Heating N2 Atmosphere Cleanup Decontamination (Solvent Wipe Down) Heating->Cleanup Cool to RT Disposal Disposal (Solid/Liquid Organic Waste) Cleanup->Disposal

Caption: Operational workflow for handling nitro-aromatic intermediates. Red nodes indicate high-risk thermal events requiring blast shields.

Part 5: Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up.

  • Solution Spill: Absorb with vermiculite or clay pads.

  • Decontamination: Wash surface with 10% soap solution. The nitro group is generally stable to mild oxidation, so bleach is ineffective for degradation but useful for cleaning.

Waste Disposal
  • Classification: Hazardous Organic Waste (Nitrogen-containing).

  • Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and weighing boats go into "Solid Hazardous Waste" (Double-bagged).

    • Liquid Waste: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).

  • Labeling: Clearly tag waste as "Contains Nitroaromatics – Potential Sensitizer."

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

  • National Institutes of Health (NIH). Guidelines for Handling Cytotoxic Drugs and Active Pharmaceutical Ingredients (APIs).[Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. (Context for synthesis utility). [Link]

Sources

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